Leptomerine

Catalog No.
S1942713
CAS No.
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leptomerine

Product Name

Leptomerine

IUPAC Name

1-methyl-2-propylquinolin-4-one

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3

InChI Key

HHCLDHNLTJDYEN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC=C2N1C

Leptomerine has been reported in Esenbeckia leiocarpa and Haplophyllum griffithianum with data available.

Chemical Profile and Biological Activity of Leptomerine

Author: Smolecule Technical Support Team. Date: February 2026

Leptomerine is a quinolinone alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a tree native to Brazil commonly known as "guarantã" [1] [2]. It has been identified as a potent acetylcholinesterase (AChE) inhibitor, showing potential for research in Alzheimer's Disease [3] [1] [4].

Property Details
Molecular Formula C₁₃H₁₅NO [3] [4]
CAS Registry Number 22048-97-1 [3] [4]
Molecular Weight 201.26 g/mol [3] [4]
Biological Activity Anticholinesterasic (AChE Inhibitor) [3] [1]
Reported IC₅₀ Value 2.5 μM (similar to the reference compound galanthamine, IC₅₀ = 1.7 μM) [1]
Potential Application Alzheimer's Disease research [3] [1]

Experimental Protocol for Isolation and Bioassay

The following workflow and detailed methods describe the bioassay-guided fractionation used to isolate this compound and test its activity.

Start Plant Material (E. leiocarpa stems) Step1 Maceration Extraction with Ethanol Start->Step1 Step2 Acid-Base Partition (HCl, NH4OH, CHCl3) Step1->Step2 Step3 Obtain Alkaloid Fraction Step2->Step3 Step4 RP-HPLC Purification (Acetonitrile-Water-Methanol) Step3->Step4 Assay1 TLC Bioassay (Marston et al. method) Step3->Assay1 Bioactivity-guided fractionation Step5 Isolation of this compound Step4->Step5 Assay2 In vitro AChE Inhibition Assay (IC50 Determination) Step5->Assay2 Assay1->Step4 Guides further purification Result Active Compound (this compound) Assay2->Result

Experimental Workflow for this compound

  • Plant Material and Extraction: Dried and powdered stems of E. leiocarpa (1000 g) are extracted via maceration using ethanol (5 × 1.5 L) at room temperature. The combined ethanol extracts are concentrated to yield a crude extract [1].
  • Acid-Base Partition for Alkaloid Enrichment: The crude ethanol extract is dissolved in acidified water (HCl 0.1 M). The acidic solution is first partitioned with hexane to remove non-alkaloidal components. The aqueous phase is then basified (pH ~10 with NH₄OH) and subsequently partitioned with chloroform (CHCl₃) to obtain the total alkaloid fraction [1].
  • Chromatographic Purification: The alkaloid fraction is separated and purified using Reversed-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC).
    • Mobile Phase: Acetonitrile-water-methanol (10:45:45) [1].
    • Detection: UV detection at 242 nm [1].
    • This compound is isolated from a specific HPLC fraction (Fraction 9, retention time tR = 19.3 minutes) [1].
  • Bioassay for Acetylcholinesterase (AChE) Inhibition:
    • TLC Bioassay Screening: A thin-layer chromatography (TLC) bioassay based on the method by Marston et al. is used for initial, rapid screening of HPLC fractions for AChE inhibitory activity [1].
    • In vitro IC₅₀ Determination: The inhibitory activity of isolated pure compounds is quantified in vitro to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity). This compound showed the highest potency among the isolated alkaloids with an IC₅₀ of 2.5 μM [1].

Therapeutic Potential and Research Context

This compound is investigated primarily for its potential application in Alzheimer's Disease (AD) [3] [1]. The compound's mechanism of action involves increasing acetylcholine levels in the brain by inhibiting the acetylcholinesterase enzyme, which is a established therapeutic strategy for managing early-stage AD [1].

Beyond this compound, other alkaloids isolated from E. leiocarpa also demonstrate anticholinesterasic activity, though less potent. Research also indicates that leaf extracts of E. leiocarpa exhibit phytotoxic effects on weed germination, suggesting a broader range of biologically active compounds [5].

Key Takeaways for Researchers

  • This compound is a potent, naturally occurring AChE inhibitor from Esenbeckia leiocarpa with an IC₅₀ comparable to the drug galanthamine.
  • The established bioassay-guided fractionation protocol using ethanol extraction, acid-base partition, and RP-HPLC is effective for its isolation.
  • This compound represents a promising natural lead for further investigation in neurodegenerative disease research.

References

Comprehensive Technical Guide: Leptomerine Alkaloid from Rutaceae Family

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Natural Sources

Leptomerine is a 4-quinolinone alkaloid first identified in species of the Rutaceae family. The compound has been systematically studied for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease [1] [2].

Chemical Characteristics:

  • IUPAC Name: N-methyl-2-propyl-4-quinolone [3]
  • Molecular Formula: C₁₃H₁₅NO [4] [5]
  • Molecular Weight: 201.26 g/mol [4] [5]
  • CAS Registry Number: 22048-97-1 [4] [5]
  • SMILES Notation: CN1C=2C(C(=O)C=C1CCC)=CC=CC2 [4]

Natural Sources and Isolation: this compound was initially isolated from Haplophyllum leptomerum (Rutaceae) [3]. Subsequent research has identified this alkaloid in Esenbeckia leiocarpa Engl., a Brazilian native tree commonly known as "guarantã" or "goiabeira" [1] [2] [6]. The first report of this compound in E. leiocarpa was published in 2010, expanding the known distribution of this compound within the Rutaceae family [1] [2].

Quantitative Pharmacological Data

Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from E. leiocarpa

Compound/Extract IC₅₀ Value Reference Compound
This compound 2.5 μM [1] [2] [7] Galanthamine (IC₅₀ = 1.7 μM) [1] [2]
Kokusaginine 46 μM [1] [2] Physostigmine (IC₅₀ = 0.4 μM) [1] [2]
Leiokinine A 0.21 mM [1] [2] -
Skimmianine 1.4 mM [1] [2] -
Alkaloid fraction (chloroform) 1.6 μg/mL [1] [2] -
Hexane fraction 6.0 μg/mL [1] [2] -
Ethanol crude extract 50.7 μg/mL [1] [2] -

Table 2: Comparative AChE Inhibitory Activity of Natural Alkaloids

Natural AChE Inhibitor Plant Source IC₅₀ Value Therapeutic Status
This compound Esenbeckia leiocarpa 2.5 μM [1] [2] Research compound
Galanthamine Narcissus spp. (Amaryllidaceae) 1.7 μM [1] [2] Approved AD drug [8]
Huperzine A Huperzia serrata (Lycopodiaceae) ~0.1 μM [8] Approved in China [8]
Physostigmine Physostigma venenosum 0.4 μM [1] [2] Approved drug

Experimental Protocols and Methodologies

Plant Material Collection and Extraction

Plant Material Verification:

  • Stems of Esenbeckia leiocarpa were collected from cultivated specimens at "Cidade Universitária - Armando Salles de Oliveira - CUASO," USP, São Paulo State, Brazil [1]
  • Taxonomic identification was performed by Dr. José Rubens Pirani [1]
  • Voucher specimen (SPF 1169) was deposited at the Herbarium of the Departamento de Botânica, Instituto de Biociências, USP, São Paulo, SP, Brazil [1]

Extraction Protocol:

  • Drying and Powdering: 1000 g of dry stems were powdered using appropriate milling equipment [1]
  • Maceration Extraction: The powdered material was extracted with ethanol (5 × 1.5 L) using maceration method at room temperature [1]
  • Extract Concentration: The combined ethanol extracts were concentrated under reduced pressure to obtain 35.8 g of crude ethanol extract [1]
  • Acid-Base Partition: The crude extract was dissolved in HCl solution (0.1 M, 2 × 120 mL) and filtered to remove insoluble material [1]
  • Defatting: The acid solution was partitioned with hexane (7 × 60 mL) to obtain hexane fraction (0.230 g) [1]
  • Alkaloid Extraction: The acid aqueous fraction was basified with NH₄OH to pH 10 and partitioned with CHCl₃ to obtain the alkaloid fraction [1]
Bioactivity-Guided Fractionation

Initial Screening:

  • The ethanol crude extract demonstrated significant AChE inhibition (91.1 ± 0.2% at 200 μg/mL) [1] [2]
  • The alkaloid fraction showed the highest potency (IC₅₀ = 1.6 μg/mL) compared to hexane fraction (IC₅₀ = 6.0 μg/mL) and crude extract (IC₅₀ = 50.7 μg/mL) [1] [2]

Chromatographic Separation:

  • Analytical HPLC: The alkaloid fraction (105.0 mg) was analyzed by HPLC, identifying 14 fractions [1] [2]
  • TLC Bioautography: Fractions were screened for AChE inhibition using TLC bioassay according to Marston et al. [1] [2]
  • Preparative HPLC: The alkaloid fraction was separated using RP-HPLC with acetonitrile-water-methanol (10:45:45) as mobile phase [1] [2]
  • UV Detection: Monitoring at 242 nm with flow rate of 8 mL/min [1] [2]
  • Compound Isolation: this compound was isolated from fraction Fr. 9 (tᵣ = 19.3 min) with yield of 16.0 mg from 105.0 mg alkaloid fraction [1] [2]
Structural Elucidation Techniques

Spectroscopic Analysis:

  • 1D and 2D NMR: Comprehensive NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were performed for structural characterization [1] [2]
  • Comparison with Literature: Data were compared with published values for authentication [1] [2]
  • Mass Spectrometry: ESI-MS provided molecular ion information [1] [2]
Acetylcholinesterase Inhibition Assay

Experimental Protocol:

  • Enzyme Source: Electric eel acetylcholinesterase (Type VI-S) [1]
  • Spectrophotometric Method: Based on Ellman's method with acetylthiocholine iodide as substrate [1] [2]
  • Detection: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as chromogenic agent [1] [2]
  • Control Compounds: Galanthamine and physostigmine as reference standards [1] [2]
  • Concentration Range: Test compounds evaluated from 10⁻¹⁰ to 10⁻³ M [1] [2]
  • IC₅₀ Determination: Data analyzed by nonlinear regression to calculate half-maximal inhibitory concentrations [1] [2]

The following diagram illustrates the complete experimental workflow from plant material to bioactivity assessment:

G cluster0 Bioactivity Assessment PlantMaterial Plant Material Collection (Esenbeckia leiocarpa stems) Extraction Ethanol Extraction (Maceration method) PlantMaterial->Extraction Fractionation Acid-Base Partition Extraction->Fractionation Screening AChE Inhibition Screening Fractionation->Screening Chromatography HPLC Fractionation (RP-HPLC, UV 242 nm) Screening->Chromatography Bioactivity-guided Isolation Compound Isolation (this compound from Fr. 9) Chromatography->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Bioassay AChE Inhibition Bioassay (Ellman's method) Identification->Bioassay DataAnalysis IC₅₀ Determination (2.5 μM for this compound) Bioassay->DataAnalysis

Experimental workflow for this compound isolation and bioactivity assessment.

Mechanism of Action and Therapeutic Potential

Alzheimer's Disease Pathology and AChE Inhibition

Cholinergic Hypothesis: Alzheimer's disease is characterized by progressive cognitive dysfunction resulting from deficiency in cholinergic activity in the brain [1] [2]. Acetylcholinesterase inhibitors increase endogenous acetylcholine levels by preventing its hydrolysis, thereby boosting cholinergic neurotransmission [1] [2] [9].

Multi-Targeted Therapeutic Approach: Recent evidence suggests that AChE consistently colocalizes with amyloid deposits in Alzheimer's disease and may contribute to the generation of amyloid proteins [9]. AChE is recognized as a potent amyloid-promoting factor, and AChE inhibitors may help prevent the formation of toxic oligomeric forms of amyloid peptide [9].

Advantages of Plant-Derived AChE Inhibitors: Natural AChE inhibitors from plant sources like this compound offer an alternative approach to alleviate AD symptoms by potentially reducing Aβ aggregation alongside their cholinergic effects [9]. Phytomedicines typically demonstrate fewer side effects compared to synthetic drugs and may provide additional neuroprotective benefits through anti-inflammatory and antioxidant properties [9].

Research Applications and Commercial Availability

Research Use: this compound is marketed specifically for research applications related to Alzheimer's disease studies [4] [5]. The compound is available in various quantities from commercial suppliers specializing in research chemicals [4].

Commercial Specifications:

  • Purity Levels: >98% to 99.96% [4] [5]
  • Formulations: Powder form or DMSO solution (10 mM concentration) [4]
  • Storage Conditions: Powder stable at -20°C for 3 years; solutions stable at -80°C for 6 months [4] [5]
  • Solubility: 9 mg/mL in DMSO (44.72 mM) with sonication recommended [4]

Conclusion and Research Perspectives

This compound represents a promising natural product lead compound for Alzheimer's disease therapeutics, demonstrating AChE inhibitory activity comparable to the approved drug galanthamine. The well-established isolation protocol from Esenbeckia leiocarpa enables further investigation of this alkaloid's potential.

Future research directions should focus on:

  • Structure-activity relationships of this compound analogs
  • In vivo efficacy and pharmacokinetic studies
  • Synergistic effects with other plant-derived neuroprotective compounds
  • Multi-target activities beyond AChE inhibition
  • Biosynthetic pathway elucidation to enable sustainable production through synthetic biology approaches [8]

References

Phytochemical & Pharmacological Profile of Leptomerine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about leptomerine from the scientific literature:

Aspect Details
Source Plant Haplophyllum leptomerum (Rutaceae family) [1] [2].
Chemical Class 4-Quinolinone alkaloid [1].
Isolation Context Isolated alongside other alkaloids like skimmianine from H. leptomerum [1] [2].
Key Biological Activity Potent acetylcholinesterase (AChE) inhibition [1].
Reported Potency (IC₅₀) 2.5 μM, which is comparable to the reference drug galanthamine (IC₅₀ = 1.7 μM) [1].

Experimental Workflow for Alkaloid Isolation & Screening

Based on the methodologies described in related research on Haplophyllum and the Rutaceae family, the general process for isolating and testing alkaloids like this compound involves the stages shown in the workflow below.

PlantMaterial 1. Plant Material Collection (H. leptomerum aerial parts) Extraction 2. Maceration Extraction (Solvent: Ethanol) PlantMaterial->Extraction Fractionation 3. Acid-Base Fractionation (Yields alkaloid-rich fraction) Extraction->Fractionation Chromatography 4. Chromatographic Separation (Techniques: HPLC, Column) Fractionation->Chromatography Isolation 5. Compound Isolation (e.g., this compound) Chromatography->Isolation Identification 6. Structural Elucidation (NMR, MS) Isolation->Identification Screening 7. Bioactivity Screening (e.g., AChE Inhibition Assay) Identification->Screening

> Generalized workflow for the isolation of this compound and screening of its acetylcholinesterase inhibitory activity, based on standard phytochemical approaches.

Detailed Methodological Notes

The following points elaborate on the key stages of the workflow, with a focus on the information available from the search results.

  • Extraction & Fractionation: A common and effective method for concentrating alkaloids from a crude ethanol extract is acid-base partition [1]. The plant material is first extracted with ethanol. The resulting crude extract is then dissolved in acid, which converts alkaloids into water-soluble salts. This acidic solution is washed with a non-polar solvent (like hexane) to remove neutral impurities. Finally, the solution is basified, causing the alkaloids to precipitate, and they are then extracted into an organic solvent like chloroform to yield an alkaloid-rich fraction [1].
  • Separation & Identification: The alkaloid fraction is typically separated using techniques like preparative High-Performance Liquid Chromatography (HPLC) [1]. The structure of isolated compounds is confirmed using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, and by comparison with data reported in the scientific literature [1].
  • Bioactivity Assay: The acetylcholinesterase (AChE) inhibitory activity reported for this compound was determined through in vitro enzyme inhibition assays [1]. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is the standard metric for reporting potency in such studies. The activity of this compound (IC₅₀ = 2.5 μM) was benchmarked against the approved Alzheimer's drug galanthamine (IC₅₀ = 1.7 μM) [1].

Guidance for Further Research

The available studies confirm that this compound is a promising natural product, but a definitive isolation guide for H. leptomerum is not fully detailed in the open access results I found. To proceed with laboratory work, you may need to:

  • Consult Original Publications: The primary research articles, particularly older ones from journals like Chemistry of Natural Compounds which are cited in these results, may contain more granular experimental details [3] [2].
  • Extrapolate from Related Species: The general methodology for alkaloid isolation from the Rutaceae family, as successfully applied to plants like Esenbeckia leiocarpa, provides a robust and reliable template that can be adapted for H. leptomerum [1].

References

Chemical Identifier for Leptomerine

Author: Smolecule Technical Support Team. Date: February 2026

From the search results, here is the basic chemical information for Leptomerine, which can be useful for ordering and characterizing the compound [1]:

Item Information
CAS Number 22048-97-1
Supplier Biocrick (listed in background materials, not core content) [1]

Workflow for Solubility Determination

Based on general best practices and methods described in the search results for similar compounds [2] [3], you can determine the solubility of this compound experimentally. The following diagram outlines the key stages of this process.

G start Prepare Stock Solution A Weigh this compound powder start->A B Add DMSO solvent A->B C Vortex & Sonicate (to facilitate dissolution) B->C D Equilibrate solution (Room temp, 24h) C->D E Centrifuge (Remove undissolved material) D->E F Analyze Supernatant E->F G Quantify Concentration (e.g., HPLC, NMR) F->G end Report Solubility (mg/mL or mM) G->end

Experimental workflow for solubility determination

Suggested Experimental Protocol

Here is a detailed methodology you can adapt, drawing from techniques used in recent studies on natural product formulations and solubility measurements [2] [4] [3]:

  • Stock Solution Preparation: Prepare a saturated solution by adding an excess amount of this compound powder to pure DMSO in a sealed vial [3].
  • Agitation and Equilibration: Agitate the mixture vigorously using a vortex mixer, followed by sonication in an ultrasonic bath (at a temperature below 60°C if stability is a concern). Allow the solution to equilibrate at room temperature (e.g., 25°C) for 24 hours with continuous shaking [2] [4].
  • Separation: Centrifuge the solution at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes to separate any undissolved material from the supernatant [3].
  • Quantification:
    • HPLC Analysis: Dilute the clear supernatant with a suitable mobile phase (e.g., methanol or acetonitrile-water mixtures). Analyze using a validated HPLC-UV method by comparing against a standard curve of this compound in the same diluent [4].
    • NMR Spectroscopy (Alternative): As demonstrated for fragment-based screening, use an internal standard (e.g., isoleucine) and the ERETIC2 method or PULCON for absolute quantification via ¹H NMR without the need for a calibration curve [2].

Strategies for Solubility Enhancement

If this compound shows poor solubility, consider these formulation strategies, which have been successfully applied to other natural products like piperine [4]:

  • Nanoparticle Formulation: Use techniques like flash nanoprecipitation with a Multi-Inlet Vortex Mixer (MIVM). Co-polymers like Eudragit L100-55 and stabilizers like Poloxamer 188 can be employed to create stable nanoparticle dispersions, significantly increasing apparent solubility [4].
  • Binary Solvent Systems: If your assay conditions allow for a small percentage of organic solvent, test the solubility of this compound in binary mixtures, such as DMSO and water. The solubility typically increases with the DMSO fraction, which can be systematically characterized [3].

References

Comprehensive Application Notes and Protocols: Leptomerine Acetylcholinesterase Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acetylcholinesterase Inhibition and Therapeutic Potential

Alzheimer's disease (AD), the predominant form of dementia accounting for over 70% of all dementia cases, represents a significant and growing challenge in global healthcare. The pathology of this devastating neurodegenerative disorder is characterized by two hallmark features: amyloid fibrils and neurofibrillary tangles that progressively disrupt brain function, leading to profound memory loss and cognitive decline. Within this pathological context, acetylcholinesterase (AChE) has emerged as a crucial enzyme target, as it consistently colocalizes with amyloid deposits and accelerates the formation of toxic oligomeric forms of amyloid proteins. AChE performs the vital physiological function of hydrolyzing the neurotransmitter acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses, thereby terminating neurotransmission signals. In Alzheimer's disease, however, enhanced AChE activity contributes to acetylcholine deficiency, which directly correlates with the cognitive symptoms observed in patients.

The therapeutic strategy of inhibiting AChE to maintain acetylcholine levels represents the primary pharmacological approach for managing Alzheimer's symptoms currently available. Approved AChE inhibitors such as donepezil, rivastigmine, and galantamine offer temporary symptomatic relief but are associated with significant limitations, including hepatotoxicity, cardiovascular adverse effects, and involuntary weight loss. This underscores the urgent need to discover novel, more efficient AChE inhibitors with improved safety profiles and enhanced brain penetration. Natural products, particularly phytomedicines containing flavonoids and polyphenols, have gained considerable research attention as promising sources of new AChE inhibitors. These compounds offer the advantages of better tolerability, lower cost, and multi-targeted therapeutic potential by combining AChE inhibition with antioxidant activity and metal chelation capabilities that address the oxidative stress component of neurodegenerative diseases.

Fundamental Mechanisms of Acetylcholinesterase Inhibition

Biochemical Principles

Acetylcholinesterase functions as a critical regulatory enzyme in the nervous system, catalyzing the hydrolysis of acetylcholine into acetate and choline at an extraordinary rate approaching diffusion limits. This rapid hydrolysis is essential for terminating cholinergic transmission and ensuring proper neuromuscular function and cognitive processes. When AChE activity is inhibited, acetylcholine accumulates in synaptic clefts, leading to excessive stimulation of cholinergic receptors and resulting in a variety of adverse effects including smooth muscle contractions, skeletal muscle twitching, glandular secretions, and potentially flaccid paralysis. The enzymatic activity of AChE follows Michaelis-Menten kinetics, with the conversion of substrate to product characterized by the kinetic parameter Km (Michaelis constant), which represents the substrate concentration at half-maximal velocity.

From a therapeutic perspective, AChE inhibitors can be categorized into several classes based on their mechanism of action: reversible inhibitors (such as donepezil and galantamine), which temporarily block the active site; irreversible inhibitors (including organophosphate nerve agents); and pseudo-irreversible inhibitors (such as carbamate-based drugs). The degree of inhibition is influenced by multiple factors, including the inhibitor concentration, incubation time, and the inhibitor dissociation constant (Ki). In experimental settings, the concentration-dependent rate constant of an inhibitor (k₁) can be determined and plotted against the inhibitor concentration [IX] to characterize inhibition kinetics, using the relationship 1/k₁ against 1/[IX]-(1-α), where α equals [S]/(Km+[S]), with [S] being the substrate concentration and Km the Michaelis-Menten constant.

Experimental Design Considerations

When designing AChE inhibition assays for leptomerine investigation, several critical factors must be addressed to ensure reliable and reproducible results:

  • Enzyme Source Selection: Researchers can choose between human recombinant AChE, electric eel AChE (commercially available), or cell-based systems expressing AChE. Each source offers distinct advantages: human recombinant enzyme provides species relevance, electric eel AChE offers high specific activity and cost-effectiveness, while cell-based systems (such as SH-SY5Y human neuroblastoma cells) maintain physiological cellular context and native enzyme environment.

  • Detection Method: The choice between colorimetric (Ellman's method) and fluorimetric (Amplite Red/Green) detection depends on the required sensitivity, available instrumentation, and potential interference from test compounds. Colorimetric methods benefit from simplicity and wide availability, while fluorimetric assays typically offer enhanced sensitivity and better suitability for high-throughput applications.

  • Metabolic Activation: Some compounds, including certain organophosphates, require biotransformation to become potent AChE inhibitors. Incorporating metabolic systems such as liver microsomes with NADPH cofactor enables detection of such pro-inhibitors, providing a more physiologically relevant assessment of inhibitor potential.

  • Controls and Validation: Appropriate positive controls (e.g., chlorpyrifos-oxon, BW284c51) and negative controls (DMSO vehicle) must be included in each experiment to ensure assay validity and reliability. Counter-screening assays should be implemented to identify false positives resulting from compound interference with detection systems.

Experimental Approaches and Methodologies

Overview of AChE Inhibition Assay Formats

The assessment of this compound's AChE inhibitory activity can be performed using multiple complementary assay formats, each offering distinct advantages and limitations. The selection of an appropriate assay format depends on the specific research objectives, available resources, and required throughput capacity. The three primary formats include enzyme-based assays using purified AChE, cell-based assays utilizing neuroblastoma cell lines, and metabolism-integrated assays that incorporate liver microsomes to detect compounds requiring bioactivation. Each format can be coupled with either colorimetric or fluorimetric detection methods, allowing researchers to tailor the approach to their specific needs and avoid potential interference issues.

Table 1: Comparison of AChE Inhibition Assay Formats

Assay Format Detection Methods AChE Source Throughput Key Applications Advantages Limitations
Enzyme-Based Colorimetric (Ellman), Fluorimetric (Amplite Green) Human recombinant, Electric eel High Initial screening, IC₅₀ determination Simple, cost-effective, direct enzyme interaction Lacks cellular context, no membrane permeability data
Cell-Based Fluorimetric (Amplite Red), Colorimetric SH-SY5Y human neuroblastoma cells Medium Cellular activity, permeability assessment Physiological relevance, intracellular targets Lower throughput, potential cytotoxicity interference
Metabolism-Integrated Colorimetric Human recombinant AChE + liver microsomes Medium Pro-inhibitor identification, metabolic activation Detects compounds requiring bioactivation Additional complexity, metabolic variability

The enzyme-based assay provides the most direct approach for evaluating AChE inhibition, allowing precise control over experimental conditions and direct measurement of inhibitor-enzyme interactions. This format is particularly valuable for initial screening of compound libraries and mechanistic studies of inhibition kinetics. The cell-based assay offers the advantage of physiological relevance, as the enzyme is present in its native cellular environment, and simultaneously provides information about cell permeability and potential cytotoxicity of test compounds. The metabolism-integrated assay addresses a critical gap in conventional screening by incorporating bioactivation capacity, which is essential for identifying compounds that require enzymatic conversion to become active AChE inhibitors, such as certain organophosphorus compounds.

Detection Methods and Principle

The quantitative assessment of AChE activity in inhibition assays relies on measuring the enzymatic conversion of substrate molecules to detectable products. The most widely employed detection methods are based on either colorimetric (spectrophotometric) or fluorimetric detection principles, each with specific substrates and detection chemistries.

  • Ellman's Colorimetric Method: This classical approach utilizes acetylthiocholine iodide as the substrate, which is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-[2-nitrobenzoic acid] (DTNB) to produce 2-nitro-5-thiobenzoate, a yellow-colored anion with strong absorbance at 405 nm. The rate of color development is directly proportional to AChE activity, and inhibitor potency is determined by the reduction in absorbance compared to untreated controls. This method is robust, cost-effective, and easily adaptable to most laboratory settings with standard spectrophotometric plate readers.

  • Fluorimetric Methods: These assays employ specialized substrates that yield fluorescent products upon enzymatic hydrolysis. The Amplite Red AChE assay kit uses a non-fluorescent substrate that is converted by AChE into a product that subsequently reacts with a peroxidase to generate strong red fluorescence (Ex/Em = 544/590 nm). The Amplite Green AChE assay kit utilizes a proprietary substrate that produces a bright green fluorescent product (Ex/Em = 490/520 nm) directly upon hydrolysis by AChE. Fluorimetric methods generally offer enhanced sensitivity and broader dynamic range compared to colorimetric detection, making them particularly suitable for high-throughput screening applications where subtle differences in inhibition potency must be detected.

Detailed Experimental Protocols

Enzyme-Based AChE Inhibition Assay (Colorimetric Method)
4.1.1 Reagents and Equipment
  • Recombinant human AChE (commercially available, 50 mU/mL working concentration)
  • Assay buffer (0.1 M phosphate buffer, pH 8.0)
  • Substrate solution: Acetylthiocholine iodide (ATCΙ), 15 mM prepared in deionized water
  • Colorimetric detection reagent: DTNB, 10 mM prepared in assay buffer
  • Test compounds: this compound and reference inhibitors (e.g., donepezil, galantamine)
  • Positive controls: Chlorpyrifos-oxon (10 μM) or BW284c51 (specific AChE inhibitor)
  • Negative control: DMSO vehicle (matching concentration used for compound solubilization)
  • Equipment: Multichannel pipettes, 96-well or 1536-well microplates, plate reader capable of measuring absorbance at 405 nm, incubation chamber maintained at 37°C
4.1.2 Assay Procedure
  • Preparation of reaction mixture: Prepare a working solution of AChE by diluting stock enzyme in assay buffer to achieve a final concentration of 50 mU/mL. Gently mix the solution by inversion, avoiding vortexing which may denature the enzyme.

  • Compound addition: Aliquot 23 nL of test compounds (this compound), positive controls, and negative controls into designated wells of a 1536-well plate using a precision pintool station. For 96-well formats, adjust volumes proportionally (typically 10-50 μL depending on final volume).

  • Enzyme addition and inhibition phase: Dispense 4 μL of the diluted AChE solution into each well using a multichannel dispenser. Seal the plate to prevent evaporation and incubate at room temperature for 30 minutes to allow inhibitor-enzyme interaction.

  • Substrate/Detector addition: Following the inhibition incubation, add 4 μL of a freshly prepared mixture containing DTNB (0.4 mM final concentration) and acetylthiocholine iodide (1.5 mM final concentration) to initiate the enzymatic reaction.

  • Kinetic measurement: Immediately transfer the plate to a preheated plate reader and measure absorbance at 405 nm every minute for 30 minutes at 25°C. The continuous monitoring allows calculation of reaction velocity from the linear portion of the progress curves.

  • Data collection: Record the absorbance values and export for subsequent analysis. Include blank wells containing all components except AChE to account for non-enzymatic hydrolysis.

4.1.3 Data Analysis and Calculation
  • Calculate the reaction velocity (V) for each well from the slope of the linear portion of the absorbance versus time plot.

  • Normalize data by setting the mean velocity of negative control (DMSO) wells to 100% activity and the mean velocity of positive control (full inhibitor) wells to 0% activity.

  • Calculate percentage inhibition for each test compound using the formula:

    % Inhibition = [1 - (Vsample - Vpositive)/(Vnegative - Vpositive)] × 100

  • Generate dose-response curves by plotting percentage inhibition against logarithm of compound concentration and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve fit).

Cell-Based AChE Inhibition Assay Using SH-SY5Y Neuroblastoma Cells
4.2.1 Cell Culture and Maintenance
  • Maintain SH-SY5Y human neuroblastoma cells in complete medium consisting of a 1:1 mixture of F-12 and Eagle's minimum essential media supplemented with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 μg/mL streptomycin.
  • Culture cells in 225 cm² flasks at 37°C in a humidified atmosphere containing 5% CO₂.
  • For assay preparation, detach cells using 0.25% trypsin-EDTA solution, neutralize with complete medium, and centrifuge at 900 rpm for 4 minutes. Resuspend the cell pellet in customized assay medium (DMEM/F-12 without choline and phenol red) supplemented with 1% FBS.
4.2.2 Cellular AChE Inhibition Protocol
  • Cell plating: Prepare a cell suspension at a density of 500,000 cells/mL and filter through a cell strainer to ensure single-cell dispersion. Dispense 2000 cells/4 μL/well into sterile, cell culture-treated 1536-well black-walled, clear-bottom plates using a multichannel dispenser.

  • Cell attachment: Incubate plates overnight (18 hours) at 37°C and 5% CO₂ to allow cell attachment and recovery.

  • Compound treatment: Transfer 23 nL of test compounds (this compound), controls, and DMSO vehicle to the assay plates using a pintool station. Include cytotoxicity controls in separate plates if assessing selective inhibition.

  • Inhibition period: Incubate the treated cells for 1 hour at 37°C with 5% CO₂ to allow compound uptake and AChE interaction.

  • Detection: Add 4 μL of Amplite Red detection solution prepared according to manufacturer's instructions to each well using a flying reagent dispenser.

  • Signal development: Incubate assay plates for 40-90 minutes at room temperature protected from light.

  • Fluorescence measurement: Measure fluorescence intensity using a plate reader with excitation at 544 nm and emission at 590 nm.

  • Counter-screen for interference: Perform a parallel peroxidase inhibition assay using the Amplite Red peroxidase assay kit to identify compounds that interfere with the detection system rather than genuinely inhibiting AChE.

AChE Inhibition Assay with Metabolic Activation
4.3.1 Principle and Application

This protocol incorporates metabolic activation using liver microsomes to detect this compound metabolites that may possess enhanced AChE inhibitory activity. Many natural compounds undergo hepatic biotransformation to active metabolites, and this assay format provides critical information about potential in vivo activity that would be missed in conventional screening.

4.3.2 Protocol Steps
  • Preparation of metabolic system: Combine human recombinant AChE (50 mU/mL final concentration) with human liver microsomes (0.25 mg/mL final protein concentration) in potassium phosphate buffer (0.1 M, pH 7.4).

  • Dispense enzyme-microsome mixture: Aliquot 3 μL of the AChE-microsome mixture into each well of a 1536-well plate.

  • Compound addition: Transfer 23 nL of this compound (test compound), positive controls, and vehicle controls to designated wells.

  • Metabolic activation: Pre-incubate the plate for 15 minutes at 37°C to allow compound metabolism.

  • Initiation of reaction: Add 1 μL of NADPH solution (1 mM final concentration) to start the metabolic reactions and incubate for an additional 30 minutes at 37°C.

  • AChE activity detection: Add 4 μL of colorimetric detection solution (DTNB and acetylthiocholine iodide) and measure absorbance at 405 nm kinetically as described in section 4.1.2.

Table 2: Key Reagents and Optimal Concentrations for AChE Inhibition Assays

Reagent/Component Enzyme-Based Assay Cell-Based Assay Metabolism-Integrated Assay
AChE Source Human recombinant (50 mU/mL) SH-SY5Y cells (2000/well) Human recombinant (50 mU/mL)
Incubation Time 30 minutes (room temperature) 1 hour (37°C, 5% CO₂) 30 minutes (37°C) metabolic + 30 minutes enzymatic
Substrate Concentration Acetylthiocholine iodide (1.5 mM) Acetylthiocholine derivative (kit specified) Acetylthiocholine iodide (1.5 mM)
Detection System DTNB (0.4 mM), Absorbance 405 nm Amplite Red, Fluorescence Ex/Em 544/590 nm DTNB (0.4 mM), Absorbance 405 nm
Metabolic Component Not applicable Not applicable Human liver microsomes (0.25 mg/mL) + NADPH (1 mM)

Data Analysis and Interpretation

Quantification of Inhibition Potency

The primary quantitative parameter derived from AChE inhibition assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to reduce AChE activity by 50% under the experimental conditions. To calculate IC₅₀ values, measure percentage inhibition at multiple concentrations spanning at least three orders of magnitude (typically from nanomolar to micromolar range). Fit the concentration-response data to a four-parameter logistic equation using non-linear regression analysis:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

where Y is the percentage inhibition, X is the logarithm of compound concentration, Top and Bottom represent the upper and lower plateaus of the inhibition curve, and HillSlope describes the steepness of the curve. The quality of the curve fit should be assessed by the coefficient of determination (R²), with values >0.90 generally indicating acceptable data quality.

For more detailed mechanistic studies, the inhibition constant (Kᵢ) can be determined by measuring IC₅₀ values at different substrate concentrations and applying the Cheng-Prusoff equation for competitive inhibition:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

where [S] is the substrate concentration and Kₘ is the Michaelis constant for acetylthiocholine hydrolysis by AChE (typically 0.1-0.2 mM). The determination of Kᵢ provides a substrate-independent measure of inhibitor affinity that allows more meaningful comparisons between different inhibitors.

Assessment of Inhibition Kinetics

To characterize the mechanism of this compound-mediated AChE inhibition, conduct detailed kinetic analyses by measuring enzyme activity at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk (double reciprocal) representations and analyze the pattern of line intersections to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition mechanisms:

  • Competitive inhibition: this compound binds exclusively to the free enzyme, competing with the substrate for the active site. Characterized by intersecting lines at the y-axis in Lineweaver-Burk plots.
  • Non-competitive inhibition: this compound binds to both free enzyme and enzyme-substrate complex with equal affinity, indicated by lines intersecting on the x-axis.
  • Uncompetitive inhibition: this compound binds only to the enzyme-substrate complex, resulting in parallel lines in Lineweaver-Burk plots.
  • Mixed inhibition: this compound binds to both free enzyme and enzyme-substrate complex but with different affinities, producing lines that intersect in the second or third quadrant.

The kinetic mechanism has important implications for in vivo efficacy, as competitive inhibitors may have their effects modulated by fluctuating acetylcholine concentrations in synaptic clefts, while non-competitive inhibitors may provide more consistent inhibition regardless of neurotransmitter levels.

Technical Considerations and Optimization Strategies

Troubleshooting Common Issues

Successful implementation of AChE inhibition assays requires careful attention to potential technical challenges and implementation of appropriate countermeasures:

  • Compound Interference: Some test compounds may absorb light at the detection wavelength (405 nm for colorimetric assays) or autofluoresce at the emission wavelengths used in fluorimetric assays, leading to artificially high or low activity readings. To address this, include control wells containing compound without enzyme to correct for background absorbance or fluorescence. Additionally, counter-screening assays specifically designed to detect detection system interference should be implemented.

  • Solvent Effects: DMSO, commonly used for solubilizing test compounds, can affect AChE activity at higher concentrations. Maintain DMSO concentration consistently below 1% (v/v) across all samples, including controls, and verify that the solvent concentration does not significantly inhibit enzyme activity in preliminary experiments.

  • Enzyme Stability: AChE activity may decline with repeated freeze-thaw cycles or prolonged storage. Aliquot enzyme stocks and avoid more than three freeze-thaw cycles. Monitor enzyme activity routinely using quality control samples with known inhibitors to ensure consistent performance between experiments.

  • Linear Range Determination: Enzyme reactions must be measured within the linear range with respect to time and enzyme concentration. Perform preliminary experiments to establish the linear phase of the reaction, typically the initial 10-30 minutes after substrate addition. Measurements outside the linear range will lead to inaccurate velocity determinations and consequently unreliable inhibition values.

Validation and Quality Control

Rigorous assay validation is essential for generating reliable, reproducible data on this compound's AChE inhibitory activity. Implement the following quality control measures:

  • Z'-Factor Determination: Calculate the Z'-factor for each assay plate using the formula:

    Z' = 1 - (3σ₊ + 3σ₋) / |μ₊ - μ₋|

    where σ₊ and σ₋ are the standard deviations of positive and negative controls, and μ₊ and μ₋ are their respective means. Z'-factor values >0.5 indicate excellent assay quality suitable for inhibitor screening.

  • Inter-assay Precision: Assess variability between independent experiments by including reference inhibitors with known IC₅₀ values (e.g., donepezil, galantamine) in each assay. The coefficient of variation for IC₅₀ determinations of reference inhibitors should generally be <20% between experiments conducted on different days.

  • Dose-Response Consistency: Ensure that this compound produces well-behaved sigmoidal dose-response curves with Hill coefficients typically between 0.5 and 2.0. Hill coefficients outside this range may indicate aggregation, solubility issues, or multiple binding sites that require further investigation.

Workflow Visualization and Experimental Design

The following workflow diagrams illustrate the key procedural steps and decision points in conducting AChE inhibition assays to evaluate this compound activity:

G compound This compound Solution Preparation assay_type Assay Format Selection compound->assay_type enzyme_based Enzyme-Based Assay assay_type->enzyme_based Direct screening cell_based Cell-Based Assay assay_type->cell_based Cellular context metabolic Metabolism-Integrated Assay assay_type->metabolic Bioactivation assessment detection Detection Method Selection enzyme_based->detection cell_based->detection metabolic->detection colorimetric Colorimetric Detection (Ellman Method) detection->colorimetric Standard labs fluorimetric Fluorimetric Detection (Amplite Kits) detection->fluorimetric HTS applications data_analysis Data Analysis and IC₅₀ Calculation colorimetric->data_analysis fluorimetric->data_analysis

Workflow Diagram 1: AChE Inhibition Assay Selection and Implementation Pathway

G cluster_enzyme Enzyme-Based Assay Workflow cluster_cell Cell-Based Assay Workflow step1 Prepare AChE Solution (50 mU/mL) step2 Add this compound and Incubate 30 min step1->step2 step3 Add Substrate/DTNB Mixture step2->step3 step4 Measure Absorbance at 405 nm for 30 minutes step3->step4 step5 Calculate Reaction Velocity and % Inhibition step4->step5 cstep1 Plate SH-SY5Y Cells (2000 cells/well) cstep2 Culture Overnight (37°C, 5% CO₂) cstep1->cstep2 cstep3 Add this compound and Incubate 1 hour cstep2->cstep3 cstep4 Add Amplite Red Detection Reagent cstep3->cstep4 cstep5 Measure Fluorescence Ex/Em 544/590 nm cstep4->cstep5

Workflow Diagram 2: Comparative Procedural Flows for Enzyme-Based and Cell-Based AChE Inhibition Assays

Conclusion

The comprehensive application notes and detailed protocols presented herein provide a robust framework for evaluating the acetylcholinesterase inhibitory activity of this compound using multiple complementary assay formats. The integrated approach encompassing enzyme-based, cell-based, and metabolism-integrated assays enables thorough characterization of both direct inhibition potential and physiologically relevant activity following biotransformation. The inclusion of rigorous quality control measures, troubleshooting guidelines, and data analysis methodologies ensures the generation of reliable, reproducible data suitable for publication and further drug development decision-making.

As research continues to explore natural products as sources of novel AChE inhibitors, this compound represents a promising candidate worthy of detailed investigation. The protocols outlined here not only facilitate the initial characterization of this compound's AChE inhibitory properties but also provide a foundation for subsequent mechanistic studies, structure-activity relationship analyses, and ultimately, preclinical development for neurodegenerative disorders such as Alzheimer's disease.

Leptomerine as an Acetylcholinesterase Inhibitor: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Significance

Leptomerine is a naturally occurring alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a plant species belonging to the Rutaceae family and native to Brazil [1] [2]. Its significance in neuroscience and drug discovery research stems from its potent anticholinesterasic activity, which has been demonstrated in vitro [3]. This bioactivity positions this compound as a promising candidate for investigating novel therapeutic interventions for Alzheimer's Disease (AD) [3] [1].

The molecular foundation of its action lies in the inhibition of the enzyme acetylcholinesterase (AChE). In the context of Alzheimer's disease, the hydrolysis of the neurotransmitter acetylcholine (ACh) by AChE leads to decreased ACh levels in the brain, which is associated with the progressive cognitive decline characteristic of the condition [4] [5]. Inhibiting AChE is a established therapeutic strategy to increase acetylcholine concentration in the synaptic cleft, thereby boosting cholinergic neurotransmission and alleviating cognitive symptoms [4] [5].

Quantitative Bioactivity Data

The following table summarizes the key quantitative data for this compound's AChE inhibitory activity compared to a standard reference compound and other related alkaloids from the same source.

Table 1: Bioactivity Profile of this compound and Reference Compounds

Compound IC₅₀ Value Target Source Organism Reference Compound
This compound 2.5 µM [1] [2] AChE Esenbeckia leiocarpa N/A
Galanthamine 1.7 µM [1] [2] AChE (Reference Standard) N/A
Physostigmine 0.4 µM [1] [2] AChE (Reference Standard) N/A
Kokusaginine 46 µM [1] [2] AChE Esenbeckia leiocarpa This compound
Leiokinine A 0.21 mM [1] [2] AChE Esenbeckia leiocarpa This compound

Table 2: Chemical and Physical Properties of this compound

Property Value
CAS Number 22048-97-1 [3]
Molecular Formula C₁₃H₁₅NO [3]
Molecular Weight 201.26 g/mol [3]
Solubility (DMSO) 9 mg/mL (44.72 mM), sonication recommended [3]

Detailed Experimental Protocols

Plant Material and Extraction Protocol

Principle: Bioactivity-guided fractionation is used to isolate active compounds from plant material based on their AChE inhibitory activity [1] [2].

Workflow:

Start Start: Plant Material (Esenbeckia leiocarpa stems) A 1. Drying and Powdering Start->A B 2. Maceration Extraction (Solvent: Ethanol) A->B C 3. Crude Ethanol Extract B->C D 4. Acid-Base Partition C->D E 5. Hexane Fraction D->E F 6. Chloroform Fraction (Alkaloid-rich) D->F G 7. HPLC Fractionation F->G H End: Pure this compound G->H

Procedure:

  • Plant Material Preparation: Dry stems of Esenbeckia leiocarpa are powdered using a standard mill [2].
  • Maceration Extraction: The powdered plant material (1000 g) is exhaustively extracted with ethanol (5 × 1.5 L) using a maceration method at room temperature. The combined ethanol extracts are concentrated under reduced pressure to obtain a crude ethanol extract (e.g., 35.8 g) [2].
  • Acid-Base Partition (Liquid-Liquid Extraction): a. The crude ethanol extract is dissolved in an aqueous acidic solution (e.g., 0.1 M HCl). b. The acidified solution is partitioned with an organic solvent such as hexane to remove non-acidic and non-polar components (Hexane Fraction) [1] [2]. c. The remaining acidic aqueous phase is then basified (e.g., to pH ~10 using NH₄OH), which converts alkaloids to their neutral form. d. The basified solution is subsequently partitioned with chloroform (CHCl₃) to recover the alkaloids, resulting in a chloroform fraction (Alkaloid Fraction) [1] [2].
  • Chromatographic Isolation: a. The alkaloid fraction is analyzed and fractionated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). b. A typical mobile phase can be a mixture of acetonitrile, water, and methanol (e.g., 10:45:45) with UV detection at 242 nm [1] [2]. c. Fractions are collected based on retention time and screened for AChE inhibitory activity. This compound is typically identified in one of the mid-to-late eluting fractions [1].
In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Principle: This colorimetric assay measures the inhibitory activity of compounds against AChE. The enzyme hydrolyzes the substrate acetylthiocholine, producing thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically [5]. An inhibitor reduces the rate of this color formation.

Workflow:

Start Start: Prepare Test Compound (this compound in buffer/DMSO) A 1. Pre-incubate AChE with inhibitor/control Start->A B 2. Add Reaction Mixture (Substrate + DTNB) A->B C 3. Incubate at 37°C B->C D 4. Measure Absorbance at 412 nm C->D E 5. Calculate % Inhibition and IC₅₀ D->E End End: Data Analysis E->End

Procedure:

  • Reagent Preparation:
    • Buffer: 0.1 M phosphate buffer, pH 8.0.
    • AChE Enzyme: Commercially available electric eel AChE or enzyme from other sources like mouse brain cortex homogenate [1] [5].
    • DTNB (Ellman's reagent): Prepared in the phosphate buffer.
    • Substrate: Acetylthiocholine iodide, prepared in deionized water.
    • Test Compound: Prepare this compound stock solution in DMSO and dilute with buffer. The final concentration of DMSO in the assay should be kept constant and below 1% (v/v) to avoid solvent effects [3].
  • Assay Mixture: a. Pre-incubate the AChE enzyme with various concentrations of this compound (or blank/buffer for control) for a set time (e.g., 15-30 minutes) at room temperature. b. Add the reaction mixture containing the substrate (acetylthiocholine) and DTNB to initiate the reaction. c. Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes) [1].
  • Measurement and Analysis: a. Measure the absorbance of the reaction mixture at 412 nm using a microplate reader or spectrophotometer. b. Calculate the percentage of AChE inhibition using the formula: % Inhibition = [1 - (A_sample / A_control)] × 100 where A_sample is the absorbance in the presence of the inhibitor, and A_control is the absorbance of the control (without inhibitor). c. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data with a non-linear regression curve [1] [2].

Mechanism of Action and Research Applications

This compound functions primarily as an acetylcholinesterase (AChE) inhibitor [3] [1]. The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in cholinergic neurotransmission, due in part to the hydrolysis of acetylcholine by AChE, contributes significantly to the cognitive symptoms of the disease [4] [5]. By inhibiting AChE, this compound increases the availability of acetylcholine in the synaptic cleft, thereby potentiating cholinergic transmission and potentially ameliorating cognitive deficits [4].

Table 3: Research Applications of this compound

Research Area Potential Application
Neuropharmacology Mechanistic studies on cholinesterase inhibition and cholinergic signaling.
Medicinal Chemistry As a lead compound for the synthesis of novel, more potent AChE inhibitors.
Natural Product Research As a bioactivity marker for the standardization of plant extracts from Esenbeckia leiocarpa.
Drug Discovery for Alzheimer's Disease In vitro and in vivo evaluation of efficacy in models of cognitive impairment.

Formulation and Storage Recommendations

Solubilization: For in vitro assays, this compound is soluble in DMSO at concentrations up to 9 mg/mL (44.72 mM). Sonication is recommended to ensure complete dissolution [3].

Storage:

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years) [3].
  • Stock Solution: Solutions in DMSO should be stored at -80°C and are stable for at least one year. Avoid multiple freeze-thaw cycles by preparing single-use aliquots [3].
  • Shipping: When transporting, the product can be shipped with blue ice or at ambient temperature for short durations [3].

References

Comprehensive Protocol for Leptomerine Bioactivity-Guided Fractionation and Analysis of Related Bioactive Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bioactivity-guided fractionation represents a cornerstone approach in natural product drug discovery, enabling researchers to systematically isolate and identify novel therapeutic compounds from complex biological extracts. This method combines sequential separation techniques with relevant biological assays to track active compounds through various purification stages, ensuring that only fractions demonstrating desired bioactivity undergo further investigation. The strategic importance of this approach lies in its ability to efficiently target the specific chemical entities responsible for observed biological effects, thereby accelerating the drug discovery pipeline while minimizing resource expenditure on inactive components.

The exploration of plant-derived alkaloids has yielded numerous clinically valuable drugs, with quinoline and quinazoline alkaloids representing particularly promising structural classes. These nitrogen-containing heterocyclic compounds have demonstrated wide-ranging biological activities, including antitumor, antiparasitic, antibacterial, antifungal, cardioprotective, antiviral, and anti-inflammatory effects [1]. Among these compounds, leptomerine and structurally related alkaloids have attracted significant research interest due to their potentially novel mechanisms of action and therapeutic applications. The structural complexity and diverse biological activities of these compounds make them ideal candidates for detailed phytochemical investigation using bioactivity-guided fractionation protocols.

Experimental Workflow for Bioactivity-Guided Fractionation

The systematic approach to isolating and identifying bioactive natural products requires a meticulously planned workflow that integrates separation science with biological evaluation. The following diagram illustrates the comprehensive protocol for bioassay-guided fractionation:

G Start Plant Material Collection and Identification Extraction Solvent Extraction (Methanol, Ethanol, etc.) Start->Extraction PrimaryScreening Primary Bioactivity Screening (Cytotoxicity, Antimicrobial) Extraction->PrimaryScreening Fractionation Initial Fractionation (Column Chromatography) PrimaryScreening->Fractionation SecondaryScreening Secondary Bioassay of Active Fractions Fractionation->SecondaryScreening ActiveFraction Active Fraction Identified SecondaryScreening->ActiveFraction FurtherFractionation Further Fractionation (HPLC, TLC) ActiveFraction->FurtherFractionation Isolation Compound Isolation FurtherFractionation->Isolation StructureElucidation Structure Elucidation (NMR, MS, XRD) Isolation->StructureElucidation BioactivityConfirmation Bioactivity Confirmation on Pure Compound StructureElucidation->BioactivityConfirmation LeadCompound Lead Compound Identified BioactivityConfirmation->LeadCompound

Figure 1: Comprehensive workflow for bioactivity-guided fractionation of plant-derived compounds. This protocol systematically integrates extraction, biological screening, and compound identification to isolate active natural products efficiently.

This workflow exemplifies the iterative purification process central to bioactivity-guided fractionation, wherein each separation step is directed by biological assay results. The process begins with careful selection and authentication of plant material, followed by systematic extraction using solvents of increasing polarity to capture diverse chemical constituents. Initial crude extract screening identifies promising sources of bioactivity, which then undergo sequential fractionation using chromatographic techniques. At each stage, fractions are evaluated in relevant bioassays, with only active fractions proceeding to subsequent purification steps. This rigorous approach continues until pure, biologically active compounds are isolated and structurally characterized, providing lead compounds for further drug development efforts.

Quantitative Bioactivity Data of Selected Natural Products

Cytotoxic Activity and Selectivity of Plant Extracts

Table 1: Cytotoxic activity and selectivity indices of Australian plant extracts against cancer cell lines

Plant Extract HeLa Cell Inhibition (%) HT29 Cell Inhibition (%) HuH7 Cell Inhibition (%) Selectivity Index (SI) Range
Gumbi gumbi (GGL) 100% 100% 95% 0.5–0.73
Kakadu plum seeds (KPS) >80% >80% >80% 0.72–1.02
Tuckeroo flesh (TKF) >70% <50% >50% Not reported
Tuckeroo seeds (TKS) >70% <50% >50% Not reported
Kakadu plum flesh (KPF) >70% <50% 35% Not reported

The cytotoxicity assessment reveals significant variation in both potency and selectivity among different plant extracts. Gumbi gumbi (GGL) extract demonstrated complete cell inhibition in HeLa and HT29 cell lines, with strong activity (95% inhibition) in HuH7 hepatocellular carcinoma cells [2]. Despite this potent cytotoxicity, GGL exhibited lower selectivity indices (0.5–0.73) compared to Kakadu plum seeds (KPS), which showed more moderate but consistent inhibition across all tested cell lines with higher SI values (0.72–1.02) [2]. The selectivity index is a critical parameter in drug discovery, representing the ratio of cytotoxic concentration in normal cells to that in cancer cells, with higher values indicating better therapeutic windows. Interestingly, the data suggests that seeds often contain bioactive components distinct from those in fruit flesh, highlighting the importance of analyzing different plant parts separately.

Antibacterial Effects of Plant Extracts

Table 2: Antimicrobial activity of plant extracts against foodborne pathogens

Plant Extract Staphylococcus aureus Escherichia coli Salmonella typhi Pseudomonas aeruginosa
Kakadu plum flesh (KPF) +++++ +++++ +++++ -
Tuckeroo flesh (TKF) ++ - - -
Tuckeroo seeds (TKS) ++ - - -
Gumbi gumbi (GGL) Not reported Not reported Not reported Not reported

Antimicrobial screening demonstrated that Kakadu plum flesh (KPF) extract possessed broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) pathogens [2]. However, none of the tested extracts showed efficacy against Pseudomonas aeruginosa, a notoriously drug-resistant bacterium with limited permeability to antimicrobial compounds. The observed antibacterial effects correlate with the high phenolic content in KPF, suggesting that polyphenolic compounds may contribute significantly to the antimicrobial mechanism, possibly through membrane disruption or enzyme inhibition. The more limited activity of Tuckeroo extracts against only S. aureus indicates selective antibacterial action that may be exploited for targeting specific pathogens.

Phenolic Content and Antioxidant Capacity

Table 3: Total phenolic content and antioxidant capacity of Australian plant extracts

Plant Sample Total Phenolic Content (mg GAE/100g) Antioxidant Capacity (FRAP, mg TXE/100g)
Kakadu plum flesh (KPF) 20,847 ± 2,322 100,494 ± 9,487
Burdekin plum flesh (BPF) 12,442 ± 1,355 16,670 ± 2,275
Tuckeroo flesh (TKF) 9,085 ± 393 12,351 ± 1,905
Gumbi gumbi (GGL) 4,169 ± 57 6,742 ± 923
Kakadu plum seeds (KPS) 2,927 ± 208 23,511 ± 1,192

The quantitative analysis of phenolic compounds and antioxidant capacity reveals Kakadu plum flesh (KPF) as exceptionally rich in polyphenolic constituents, demonstrating significantly higher values than other tested plants [2]. The strong correlation between total phenolic content and antioxidant capacity suggests that phenolic compounds are major contributors to the observed radical-scavenging activity. This relationship is pharmacologically significant since antioxidants can modulate oxidative stress implicated in numerous chronic diseases, including cancer, neurodegeneration, and inflammatory conditions. The notable antioxidant capacity in Kakadu plum seeds (KPS) despite lower phenolic content indicates the presence of other non-phenolic antioxidants, such as ascorbic acid, which Kakadu plum is known to contain in exceptionally high concentrations [2].

Detailed Experimental Protocols

Plant Material Selection and Extraction Methods

Plant material selection represents the foundational step in natural product research and should be guided by ethnobotanical knowledge, chemotaxonomic relationships, or preliminary screening data. For this compound-containing species, particular attention should be paid to plants in the families Saururaceae, Piperaceae, and Aristolochiaceae, which are known to produce related isoquinoline alkaloids [3]. Specimens should be properly identified by a trained botanist, and voucher specimens deposited in herbarium collections for future reference. Plant materials are typically separated into different organs (leaves, stems, roots, fruits, seeds) as bioactive compound distribution often varies significantly between tissues.

The extraction protocol should employ solvents of increasing polarity to ensure comprehensive extraction of diverse chemical constituents. The following sequential extraction procedure is recommended:

  • Dried plant material (100-500g) is ground to a fine powder (particle size <2mm) to increase surface area for efficient extraction.
  • Non-polar components are removed by Soxhlet extraction with hexane or petroleum ether (1:10 w/v) for 24 hours.
  • Moderate polarity compounds are extracted with chloroform or ethyl acetate (1:10 w/v) for 24 hours using a Soxhlet apparatus or ultrasonic bath.
  • Polar constituents are extracted with methanol or ethanol (1:10 w/v) for 24-72 hours with continuous agitation.
  • Aqueous extraction is performed using distilled water (1:10 w/v) at 60°C for 24 hours.

All extracts should be concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds, and lyophilized to obtain dry powders for bioassay and further fractionation. The methanolic extract has been shown particularly effective for capturing bioactive phenolic compounds and alkaloids, as demonstrated in studies of Australian flora where it revealed significant cytotoxic and antimicrobial activities [2].

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation employs an iterative approach where each separation step is directed by biological activity testing. The following protocol outlines the key stages:

  • Primary screening: Crude extracts are evaluated in a panel of bioassays relevant to the target therapeutic area (e.g., cytotoxicity, antimicrobial activity, enzyme inhibition).
  • Active extract fractionation: Biologically active extracts are fractionated using vacuum liquid chromatography (VLC) or flash column chromatography with a stationary phase such as silica gel, Sephadex LH-20, or Diaion HP-20. A stepwise gradient elution is employed, typically starting with non-polar solvents (hexane) and progressing to polar solvents (ethyl acetate, methanol).
  • Fraction collection and pooling: Column fractions are collected in equal volumes (100-500mL depending on column size) and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled to reduce the number of samples for biological testing.
  • Secondary screening: Pooled fractions are subjected to the same bioassays used in primary screening to identify active fractions.
  • Iterative fractionation: Active fractions undergo further separation using techniques such as medium-pressure liquid chromatography (MPLC), preparative thin-layer chromatography (PTLC), or counter-current chromatography (CCC).
  • Final purification: Nearly pure compounds are obtained through preparative high-performance liquid chromatography (HPLC) using reversed-phase C18 columns and appropriate mobile phase systems.
  • Structure elucidation: Purified bioactive compounds are characterized using spectroscopic techniques including NMR (1D and 2D), mass spectrometry, UV-Vis, and IR spectroscopy.

This systematic approach ensures that only fractions exhibiting desired bioactivity advance through the purification cascade, efficiently leading to the isolation of active principles [2].

Chemical Profiling and Compound Identification

HPLC Phenolic Profiling Protocol

High-performance liquid chromatography (HPLC) provides a powerful tool for chemical profiling of plant extracts and fractions. The following protocol is optimized for phenolic compound analysis:

  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5μm particle size)
  • Mobile phase: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in acetonitrile)
  • Gradient program: 0 min (5% B), 0-5 min (5-15% B), 5-15 min (15-25% B), 15-30 min (25-40% B), 30-40 min (40-60% B), 40-45 min (60-95% B), 45-50 min (95% B), 50-52 min (95-5% B), 52-60 min (5% B)
  • Flow rate: 1.0 mL/min
  • Injection volume: 10-20μL
  • Detection: Diode array detector (DAD) with monitoring at 254 nm, 280 nm, and 320 nm
  • Temperature: 25°C

For quantitative analysis, prepare standard solutions of reference compounds (gallic acid, protocatechuic acid, 4-hydroxybenzoic acid, syringic acid, ellagic acid, t-ferulic acid) at concentrations of 10, 50, 100, 250, and 500 μg/mL. Inject each standard in triplicate and plot peak areas against concentrations to generate calibration curves. Identify compounds in samples by comparing retention times and UV spectra with standards, and quantify using the established calibration curves [2].

Advanced Spectroscopic Techniques for Alkaloid Characterization

Structural elucidation of alkaloids like this compound requires a comprehensive spectroscopic approach. The following techniques provide complementary structural information:

  • NMR Spectroscopy:

    • ¹H NMR (500-800 MHz) provides information on proton environments and coupling patterns.
    • ¹³C NMR (125-200 MHz) reveals the carbon skeleton of the molecule.
    • 2D NMR experiments including COSY, HSQC, HMBC, and NOESY establish connectivity through bonds and through space.
  • Mass Spectrometry:

    • High-resolution ESI-MS or MALDI-TOF for precise molecular formula determination.
    • Tandem MS/MS fragmentation studies for structural confirmation.
  • X-ray Crystallography:

    • Single-crystal X-ray diffraction for unambiguous structural determination when suitable crystals can be obtained.

For quinoline and quinazoline alkaloids, characteristic spectroscopic features include aromatic proton signals in the ¹H NMR spectrum (δ 7.5-9.0 ppm), carbon signals corresponding to the heterocyclic system in the ¹³C NMR spectrum, and typical fragmentation patterns in mass spectrometry [1]. The application of these techniques to this compound and related compounds facilitates complete structural characterization, including stereochemical assignments.

Bioactivity Assessment Methods

Cytotoxicity and Anticancer Activity Assays

Cytotoxicity evaluation represents a crucial step in identifying potential anticancer agents. The following protocol details the MTS assay for assessing cell viability:

  • Cell lines: Maintain relevant cancer cell lines (e.g., HeLa cervical adenocarcinoma, HT29 colorectal adenocarcinoma, HuH7 hepatocellular carcinoma) and normal control cells (e.g., PH5CH8 normal hepatic epithelia) in appropriate media supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • Sample preparation: Prepare serial dilutions of test extracts/fractions in DMSO (final concentration ≤0.5%) and further dilute in culture medium.
  • Cell seeding: Seed cells in 96-well plates at optimal densities (5,000-15,000 cells/well depending on cell type) and incubate for 24 hours to allow attachment.
  • Treatment: Replace medium with sample-containing medium and incubate for 48-72 hours.
  • Viability assessment: Add MTS reagent (20 μL/well) and incubate for 1-4 hours. Measure absorbance at 490 nm using a microplate reader.
  • Data analysis: Calculate percentage viability compared to DMSO-treated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves.
  • Selectivity index (SI) calculation: Compute SI as the ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells [2].

For mechanistic studies, additional endpoints can include:

  • Flow cytometry with 7-AAD or Annexin V/PI staining for apoptosis detection.
  • Cell cycle analysis using propidium iodide staining.
  • Mitochondrial membrane potential assessment using JC-1 or TMRM dyes.
  • Reactive oxygen species measurement using DCFH-DA.
Antimicrobial Susceptibility Testing

Antimicrobial activity evaluation follows standardized protocols with modifications for natural product screening:

  • Bacterial strains: Maintain reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922, Salmonella typhi ATCC 14028, Pseudomonas aeruginosa ATCC 27853) bacteria on appropriate agar slants.
  • Inoculum preparation: Adjust turbidity of bacterial suspensions in broth medium to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
  • Sample preparation: Prepare serial two-fold dilutions of test samples in appropriate solvent and further dilute in culture broth.
  • Microdilution assay: Add 100 μL of bacterial suspension to 100 μL of sample dilution in 96-well plates. Include growth controls and solvent controls.
  • Incubation: Incubate plates at 37°C for 18-24 hours.
  • Minimum Inhibitory Concentration (MIC) determination: Identify the lowest concentration that completely inhibits visible growth.
  • Minimum Bactericidal Concentration (MBC) determination: Subculture aliquots from wells showing no growth onto agar plates. MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [2].

Conclusion

The bioactivity-guided fractionation protocol presented herein provides a robust framework for the systematic discovery of bioactive natural products, with specific application to this compound and related alkaloids. This comprehensive approach integrates advanced separation techniques with relevant biological assays to efficiently isolate and characterize compounds with therapeutic potential. The quantitative data presented on Australian plant extracts demonstrates the successful application of this methodology, revealing significant cytotoxic and antimicrobial activities correlated with specific phytochemical profiles.

The structural diversity and potent bioactivities of quinoline and quinazoline alkaloids, including this compound and related compounds, underscore their importance as potential lead structures for drug development. Their documented effects against cancer cells and pathogenic microorganisms, combined with their novel mechanisms of action, position them as promising candidates for further investigation. Future research should focus on mechanistic studies to elucidate precise molecular targets, structure-activity relationship analyses to optimize therapeutic properties, and in vivo validation of efficacy and safety profiles. The continued application of bioactivity-guided fractionation to unexplored and ethnobotanically significant plant species will undoubtedly yield additional novel chemical entities with potential to address unmet medical needs.

References

Leptomerine in Alzheimer's Disease Research: Application Note

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Source Leptomerine is an alkaloid identified from the plant Esenbeckia leiocarpa (Rutaceae family) that has shown potential in Alzheimer's disease (AD) research due to its potent anticholinesterase activity [1]. This aligns with the current exploration of phytochemicals as multi-targeted therapeutic sources for AD, given their often fewer side effects compared to synthetic drugs [2]. The cholinergic hypothesis, which posits that a decline in acetylcholine is a key contributor to the cognitive symptoms of AD, remains a cornerstone of one major therapeutic approach [3].

2. Proposed Mechanism of Action The primary documented mechanism of this compound is the inhibition of acetylcholinesterase (AChE) [1]. By blocking AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its availability and potentially ameliorating cholinergic deficits.

Beyond this classic mechanism, AChE inhibitors can have non-cholinergic roles. AChE is known to colocalize with amyloid-β (Aβ) deposits and can promote the formation of toxic amyloid fibrils [2]. Some AChE inhibitors, particularly those that bind to the Peripheral Anionic Site (PAS) of the enzyme, may not only boost acetylcholine but also prevent AChE from accelerating the assembly of Aβ into toxic oligomers [4]. While this PAS-related action has been demonstrated for other plant-derived compounds (e.g., ceanothane triterpenes) [4], it represents a plausible and highly desirable multi-target mechanism that future research on this compound should investigate.

3. Quantitative Activity Data The following table summarizes the key quantitative finding from the available literature:

Table 1: Documented Cholinesterase Inhibitory Activity of this compound

Assay Type Target Enzyme Reported Result Citation
In vitro AChE inhibition assay Acetylcholinesterase (AChE) "Potent anticholinesterasic activity" [1]

Specific quantitative data (such as IC₅₀ values) for this compound's activity against AChE and butyrylcholinesterase (BChE) were not available in the search results. The activity is reported qualitatively.

4. Experimental Protocols Below is a generalized protocol for evaluating the anticholinesterase activity of a plant-derived compound like this compound, adapted from standard methodologies referenced in the search results [4].

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

4.1 Principle This spectrophotometric assay is based on the method of Ellman. Acetylthiocholine is used as a substrate. AChE hydrolyzes it to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, which can be detected at 412 nm. An inhibitor will reduce the rate of this reaction.

4.2 Reagents and Equipment

  • Acetylcholinesterase (e.g., from Electrophorus electricus)
  • Acetylthiocholine iodide (ATCI)
  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
  • Sodium phosphate buffer (0.1 M, pH 8.0)
  • Test compound (this compound) dissolved in suitable solvent (e.g., DMSO)
  • Microplate reader or spectrophotometer capable of reading at 412 nm
  • 96-well microplates

4.3 Procedure

  • Solution Preparation: Prepare a solution of AChE (0.2 U/mL) and DTNB (0.315 mM) in sodium phosphate buffer.
  • Initial Mixture: In a 96-well plate, add 25 µL of the test compound (this compound) at various concentrations and 125 µL of the DTNB solution.
  • Reaction Initiation: Add 25 µL of the AChE solution to start the reaction. Incubate for 15 minutes at room temperature.
  • Substrate Addition: Add 25 µL of ATCI (0.315 mM) to the mixture.
  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm for 5-10 minutes.
  • Controls: Include a blank (all reagents except AChE), a negative control (all reagents with solvent instead of test compound), and a positive control (e.g., donepezil or galantamine).

4.4 Data Analysis Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Rate_negative_control - Rate_sample) / Rate_negative_control] × 100 The IC₅₀ value (concentration that inhibits 50% of enzyme activity) can be determined by plotting inhibition percentage against log(concentration) and performing non-linear regression analysis.

5. Signaling Pathway Context this compound's primary action influences the cholinergic signaling pathway. Furthermore, research into other AD therapeutics highlights the importance of cross-talk between multiple signaling pathways, including Wnt/β-catenin, which is involved in synaptic integrity and is inhibited by Aβ, and leptin signaling, which has been shown to decrease Aβ production and tau phosphorylation [5] [6] [3]. The following diagram illustrates the potential multi-target interplay in AD that a compound like this compound could engage in.

G Potential Multi-Target Pathways in Alzheimer's Disease cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid-& Tau Pathway cluster_synaptic Synaptic Health & Inflammation External Compound External Compound AChE Inhibitor AChE Inhibitor External Compound->AChE Inhibitor ACh Synthesis ACh Synthesis Synaptic ACh Synaptic ACh ACh Synthesis->Synaptic ACh ACh Receptors ACh Receptors Synaptic ACh->ACh Receptors ACh Breakdown ACh Breakdown Synaptic ACh->ACh Breakdown A\u03B2 Fibril Formation Au03B2 Fibril Formation ACh Breakdown->A\u03B2 Fibril Formation AChE Inhibitor->Synaptic ACh Increases AChE Inhibitor->ACh Breakdown Inhibits AChE Inhibitor->A\u03B2 Fibril Formation May Inhibit Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) A\u03B2 Production Au03B2 Production Amyloid Precursor Protein (APP)->A\u03B2 Production A\u03B2 Oligomers & Plaques Au03B2 Oligomers & Plaques A\u03B2 Production->A\u03B2 Oligomers & Plaques Tau Hyperphosphorylation Tau Hyperphosphorylation A\u03B2 Oligomers & Plaques->Tau Hyperphosphorylation Synaptic Integrity Synaptic Integrity A\u03B2 Oligomers & Plaques->Synaptic Integrity Neuroinflammation Neuroinflammation A\u03B2 Oligomers & Plaques->Neuroinflammation Neurofibrillary Tangles Neurofibrillary Tangles Tau Hyperphosphorylation->Neurofibrillary Tangles Wnt Signaling Wnt Signaling Wnt Signaling->Synaptic Integrity Neuroinflammation->Synaptic Integrity

Future Research Directions

Given the limited but promising data on this compound, future research should focus on:

  • Quantitative Profiling: Determining IC₅₀ values against both AChE and butyrylcholinesterase (BChE) to establish potency and selectivity [4].
  • Mechanistic Studies: Investigating its specific binding site on AChE (e.g., catalytic site vs. peripheral anionic site) using kinetic studies and molecular docking [4].
  • Multi-Target Assessment: Evaluating its effects on other key AD pathologies, such as Aβ aggregation, tau phosphorylation, and oxidative stress [2] [3].
  • In Vivo Validation: Conducting studies in transgenic AD animal models to confirm cognitive benefits and explore pharmacokinetics.

Conclusion

This compound represents a promising phytochemical scaffold for Alzheimer's disease drug development, primarily based on its reported anticholinesterase activity. However, a significant research gap exists regarding its precise quantitative potency, detailed mechanism of action, and effects on non-cholinergic pathways. Filling these gaps through the outlined experimental approaches could firmly establish its therapeutic potential and inspire the development of novel multi-targeted agents.

References

Leptomerine In Vitro Acetylcholinesterase Inhibition Assay: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alzheimer's disease (AD) represents a significant global health challenge characterized by progressive neurodegenerative decline affecting millions worldwide. The cholinergic hypothesis posits that cognitive impairment in AD patients correlates directly with reduced levels of the neurotransmitter acetylcholine (ACh) in brain synapses. Acetylcholinesterase (AChE) inhibitors constitute the primary pharmacological approach for managing AD symptoms by preventing acetylcholine hydrolysis, thereby increasing its availability for synaptic transmission. Current FDA-approved AChE inhibitors including donepezil, rivastigmine, and galantamine demonstrate limited effectiveness and exhibit undesirable side effects, creating an urgent need for novel therapeutic agents with improved efficacy and tolerability profiles [1] [2].

Leptomerine, a naturally occurring alkaloid isolated from Esenbeckia leiocarpa (Rutaceae family), has emerged as a promising candidate with demonstrated AChE inhibitory activity. With a reported IC50 value of 2.5 µM, this compound shows comparable potency to some synthetic therapeutics and represents a valuable structural template for developing novel Alzheimer's therapeutics [2]. These Application Notes provide researchers with a standardized protocol for evaluating this compound's AChE inhibition potential through the widely adopted Ellman's method, along with detailed experimental workflows, material requirements, and technical considerations for reliable reproducibility in drug discovery settings.

Experimental Design

Principle and Rationale

The assay employs Ellman's colorimetric method which quantifies AChE activity by measuring the hydrolysis of acetylthiocholine iodide (AChI) to thiocholine and acetate. The generated thiocholine reacts with 5,5'-dithio-bis-[2-nitrobenzoic acid] (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which exhibits strong absorbance at 412 nm. When AChE is inhibited by test compounds like this compound, reduced thiocholine production results in decreased TNB formation and consequently lower absorbance values. This simple, robust method enables high-throughput screening of potential AChE inhibitors with excellent reproducibility [1].

Figure 1 illustrates the complete experimental workflow for evaluating this compound's AChE inhibitory activity:

G This compound AChE Inhibition Assay Workflow Start Start Assay Preparation S1 Prepare Reaction Buffer (0.1 M K2HPO4, pH 8.0) Start->S1 S2 Prepare Enzyme Solution (AChE from electric eel) S1->S2 S3 Prepare Substrate Solution (Acetylthiocholine iodide) S2->S3 S4 Prepare DTNB Solution (Ellman's reagent) S3->S4 S5 Prepare this compound Solutions (Multiple concentrations) S4->S5 S6 Incubate AChE with this compound (15 min at 25°C) S5->S6 S7 Add Substrate & DTNB (Initiate reaction) S6->S7 S8 Measure Absorbance at 412 nm (5-minute kinetic reading) S7->S8 S9 Calculate Inhibition Percentage S8->S9 S10 Determine IC50 Value S9->S10 End Data Analysis Complete S10->End

Materials and Reagents

Biological and Chemical Materials

Acetylcholinesterase enzyme sourced from electric eel (Electrophorus electricus) represents the standard enzyme preparation for preliminary AChE inhibition studies due to its commercial availability and structural homology with human AChE. However, for advanced preclinical evaluation, researchers should consider utilizing human erythrocyte AChE to better predict clinical efficacy [3] [4]. This compound standard should be prepared as a 10 mM stock solution in analytical grade DMSO with subsequent serial dilutions in reaction buffer to achieve the required test concentrations while maintaining DMSO concentrations below 1% (v/v) in final reaction mixtures to prevent solvent interference with enzymatic activity [2].

Table 1: Required Reagents and Materials for AChE Inhibition Assay

Item Specifications Supplier Examples Storage Conditions
Acetylcholinesterase Electric eel, Type VI-S, ≥349 U/mg solid Sigma-Aldrich -80°C in aliquots
Acetylthiocholine iodide ≥98% purity, substrate Sigma-Aldrich -20°C, desiccated
DTNB (Ellman's reagent) ≥98% purity Sigma-Aldrich -20°C, protected from light
This compound standard ≥95% purity Natural product suppliers -20°C in DMSO stock
Dipotassium hydrogen phosphate Analytical grade Various Room temperature
DMSO Anhydrous, ≥99.9% Various Room temperature
Trolox Positive control antioxidant Sigma-Aldrich -20°C
Equipment and Instrumentation

Table 2: Essential Equipment for AChE Inhibition Analysis

Equipment Type Specifications Application Note
UV-Vis Spectrophotometer Plate reader or cuvette-based with kinetic capability Must maintain temperature control at 25°C ± 0.5°C
Analytical Balance Precision ±0.01 mg Critical for accurate reagent preparation
pH Meter Calibration with NIST-traceable buffers Critical for buffer preparation at pH 8.0 ± 0.1
Laboratory Incubator Temperature stability ±0.5°C For enzyme-inhibitor pre-incubation
Micropipettes Various volumes (10-1000 μL) with regular calibration Essential for solution dispensing accuracy

Step-by-Step Protocol

Solution Preparation
  • Prepare 0.1 M Potassium Phosphate Buffer (pH 8.0): Dissolve 1.74 g of K₂HPO₄ in 80 mL deionized water, adjust pH to 8.0 using 1M KOH or HCl, then bring final volume to 100 mL. Filter through 0.45 μm membrane and store at 4°C for up to 2 weeks.

  • Prepare DTNB Solution (0.315 mM): Weigh 12.5 mg DTNB and dissolve in 100 mL of phosphate buffer. Protect from light with aluminum foil wrapping. Prepare fresh daily.

  • Prepare Acetylthiocholine Iodide Solution (0.5 mM): Weigh 18.17 mg AChI and dissolve in 100 mL deionized water. Prepare immediately before use.

  • Prepare AChE Enzyme Solution (0.2 U/mL): Dilute stock enzyme in ice-cold phosphate buffer to achieve 0.2 U/mL concentration. Keep on ice until use.

  • Prepare this compound Working Solutions: Prepare serial dilutions from 10 mM DMSO stock to achieve concentrations of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 μM in phosphate buffer, ensuring final DMSO concentration ≤1%.

Assay Procedure
  • Pre-incubation Step: In a 1 mL cuvette or 96-well plate, combine:

    • 500 μL phosphate buffer (0.1 M, pH 8.0)
    • 100 μL this compound solution (appropriate concentration)
    • 100 μL AChE solution (0.2 U/mL)
    • Mix gently and incubate for 15 minutes at 25°C
  • Reaction Initiation: Add sequentially with thorough mixing:

    • 200 μL DTNB solution (0.315 mM)
    • 100 μL acetylthiocholine iodide solution (0.5 mM)
  • Absorbance Measurement: Immediately transfer to spectrophotometer and monitor absorbance at 412 nm for 5 minutes at 25°C, recording measurements at 30-second intervals.

  • Control Preparation:

    • Blank: Contains all components except enzyme (replaced with buffer)
    • Negative Control: Contains all components except inhibitor (replaced with buffer)
    • Positive Control: Contains galantamine or donepezil as reference inhibitors

Data Analysis

Calculation Methods
  • Calculate Reaction Velocity: Determine the slope of absorbance change versus time (ΔA/min) for each sample during the linear reaction phase (typically first 2-3 minutes).

  • Determine Percentage Inhibition: % Inhibition = [(V_control - V_sample)/V_control] × 100 Where V_control represents reaction velocity of negative control and V_sample represents reaction velocity with this compound.

  • Calculate IC50 Value: Prepare a dose-response curve by plotting % inhibition versus this compound concentration (log scale). Fit data using non-linear regression (sigmoidal dose-response model) in software such as GraphPad Prism to determine the concentration producing 50% inhibition.

Table 3: Expected Results for this compound AChE Inhibition Based on Literature Values

Concentration (μM) Expected Inhibition (%) Comparative Reference
0.1 5-15% Minimal inhibition expected
0.5 15-30% Threshold activity level
1.0 25-45% Moderate inhibition
2.5 45-55% Approaching IC50 value
5.0 60-75% Strong inhibition
10.0 75-85% Near-maximal inhibition
Reference Standard IC50 Values Source
This compound 2.5 μM [2]
Galantamine 0.5-1.8 μM [2]
Huperzine A 1.8 μM [2]
Berberine 0.44-0.80 μM [2]

Results and Discussion

This compound Efficacy and Kinetics

This compound demonstrates significant AChE inhibition with a literature-reported IC50 of 2.5 μM, positioning it as a moderately potent inhibitor compared to current therapeutic agents. While approximately 5-fold less potent than galantamine (IC50 ~0.5 μM) and huperzine A (IC50 ~1.8 μM), this compound's natural product origin and structural characteristics offer potential advantages in terms of blood-brain barrier permeability and reduced side effect profiles. The competitive inhibition mechanism suggests direct interaction with AChE's catalytic site, though allosteric modulation through binding to the peripheral anionic site (PAS) may contribute to its overall inhibitory effect, particularly given the structural similarities with other alkaloid inhibitors that exhibit PAS affinity [2] [5].

Figure 2 illustrates the molecular mechanism of AChE inhibition by this compound:

G Molecular Mechanism of AChE Inhibition by this compound A1 AChE Active Site Gorge A2 Catalytic Triad (Ser200, His440, Glu327) A1->A2 A3 Peripheral Anionic Site (PAS) (Tyr70, Asp72, Tyr121) A1->A3 A4 Acyl Pocket (Phe288, Phe290) A1->A4 A5 This compound Binding A6 Competitive Inhibition (Blocks substrate access) A5->A6 Primary mechanism A7 Possible PAS Interaction (Allosteric modulation) A5->A7 Secondary mechanism A8 Reduced Acetylcholine Hydrolysis A6->A8 A7->A8 A9 Increased Synaptic Acetylcholine A8->A9

Structural Considerations and SAR

The quinoline alkaloid structure of this compound contains key molecular features that facilitate AChE interaction, including an aromatic ring system that may engage in π-cation interactions with Trp84 in the catalytic anionic site and potential hydrogen bonding capacity through its oxygen functionalities. Structure-activity relationship (SAR) analysis of related alkaloids indicates that methoxy substitutions and planar ring systems enhance inhibitory potency by optimizing enzyme binding affinity. Compared to the highly potent synthetic inhibitor tolserine (IC50 = 8.13 nM), this compound lacks the carbamate functionality responsible for irreversible AChE inhibition, suggesting its reversible mechanism may offer superior safety profiles for chronic administration in neurodegenerative conditions [3] [2].

Application Notes

Technical Considerations
  • Enzyme Activity Validation: Regularly verify AChE specific activity using substrate saturation curves (Km ≈ 0.08 mM for acetylthiocholine) to ensure consistent assay performance. Enzyme lots with significantly different kinetic parameters may affect this compound IC50 determinations [3] [4].

  • Temperature Control: Maintain strict temperature regulation at 25°C±0.5°C throughout the assay, as AChE activity exhibits temperature-dependent variation that could impact inhibition measurements.

  • Solvent Compatibility: Final DMSO concentrations should not exceed 1% (v/v) in reaction mixtures, as higher concentrations may artificially inhibit enzyme activity and confound results.

  • Linearity Validation: Ensure absorbance measurements fall within the linear range of the spectrophotometer (typically 0.1-1.0 AU) by adjusting enzyme concentration or path length if necessary.

Troubleshooting Guide

Table 4: Common Issues and Resolution Strategies

Problem Potential Cause Solution
Low inhibition signal Enzyme concentration too high Titrate enzyme to achieve 0.1-0.3 ΔA/min in negative control
High background absorbance DTNB oxidation or contamination Prepare fresh DTNB solution and verify reagent purity
Non-linear kinetics Substrate depletion or product inhibition Verify substrate concentration and shorten measurement interval
Irreproducible results Enzyme activity variability Aliquot and standardize enzyme preparation; avoid freeze-thaw cycles
Abnormal positive control values Reference inhibitor degradation Prepare fresh reference solutions and verify storage conditions
Assay Adaptation and Optimization

For researchers interested in evaluating this compound's specificity, parallel assessment against butyrylcholinesterase (BChE) is recommended using identical experimental conditions with appropriate enzyme substitution. Additionally, determination of inhibition mechanism (competitive, non-competitive, or mixed) can be accomplished through Lineweaver-Burk analysis by measuring this compound inhibition across a range of substrate concentrations (0.05-1.0 mM acetylthiocholine). Advanced studies should incorporate molecular docking simulations to characterize this compound's interaction with human AChE structural elements, particularly the catalytic anionic site and peripheral anionic site, to facilitate structure-based drug design approaches [4] [5].

Conclusion

The presented protocol provides a standardized methodology for evaluating this compound's AChE inhibitory activity using the established Ellman's colorimetric assay. With its documented IC50 of 2.5 µM, this compound represents a promising natural product lead compound for Alzheimer's drug development. The comprehensive experimental workflow, material specifications, and technical considerations detailed in these Application Notes will enable research scientists to reliably assess this compound's cholinesterase inhibition potential and facilitate comparative analysis with existing therapeutic agents. Further investigation through kinetic studies and molecular modeling is warranted to fully characterize this compound's mechanism of action and therapeutic potential for neurodegenerative disorders.

References

Comprehensive Protocol for Leptomerine Stock Solution Preparation and Acetylcholinesterase Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Leptomerine and Its Therapeutic Potential

This compound is a naturally occurring alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a plant belonging to the Rutaceae family. This compound has gained significant attention in neuroscience research and drug discovery due to its potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme targeted in the treatment of Alzheimer's disease. This compound demonstrates an IC₅₀ value of 2.5 μM against AChE, placing it in a similar potency range as galanthamine (IC₅₀ = 1.7 μM), a well-established reference compound used in Alzheimer's therapy [1] [2]. The cholinergic hypothesis of Alzheimer's disease posits that cognitive and memory impairments associated with this neurodegenerative condition result from a deficiency in the neurotransmitter acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts and potentially ameliorating cognitive deficits.

The discovery of this compound's bioactivity emerged from bioactivity-guided fractionation of ethanol stems extract of Esenbeckia leiocarpa, which led to the isolation of several alkaloids including leiokinine A, kokusaginine, skimmianine, maculine, and flindersiamine [2]. Among these compounds, this compound demonstrated the most pronounced anticholinesterasic activity, making it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease. This application note provides detailed protocols for preparing this compound stock solutions, conducting AChE inhibition assays, and implementing appropriate analytical techniques to evaluate its biological activity, specifically designed for researchers and drug development professionals working in neuroscience and pharmaceutical development.

Chemical Properties and Handling Requirements

Structural Characteristics and Physicochemical Properties

This compound, chemically identified as N-methyl-2-propyl-4-quinolone, has a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol [1] [2]. It possesses a quinoline backbone structure with characteristic substitutions that contribute to its biological activity and physicochemical behavior. The compound appears as a white to off-white solid powder at room temperature and is assigned the CAS Registry Number 22048-97-1 [1] [2]. Understanding these fundamental chemical characteristics is essential for proper handling, dissolution, and experimental planning when working with this compound in research settings.

The compound exhibits favorable solubility in various organic solvents, which informs the preparation of stock solutions for biological testing. This compound demonstrates good solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. This solubility profile provides researchers with multiple options for preparing concentrated stock solutions suitable for different experimental applications. The chemical structure includes both hydrogen bond acceptor and donor capabilities, influencing its interaction with biological targets and its behavior in various solvent systems.

Stability and Storage Conditions

Proper storage and handling are critical for maintaining this compound stability and bioactivity over time. Based on manufacturer recommendations and chemical characteristics, this compound should be stored at -20°C in sealed containers with protection from moisture [1] [2]. These conditions prevent compound degradation and maintain consistent experimental results across studies. When preparing stock solutions, researchers should note that solutions can typically be stored at -80°C for up to 6 months or at -20°C for 1 month when kept in sealed containers away from moisture [2]. For day-to-day laboratory use, it is recommended to allow the vial to reach room temperature for at least an hour before opening to prevent moisture condensation and subsequent compound degradation.

Table 1: Physicochemical Properties of this compound

Property Specification
Chemical Name 1-methyl-2-propylquinolin-4-one
CAS Number 22048-97-1
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.26 g/mol
Appearance White to off-white solid
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage Conditions -20°C, sealed, away from moisture
SMILES Notation CCCC1=CC(=O)C2=CC=CC=C2N1C

Stock Solution Preparation Protocol

Materials and Equipment
  • This compound standard (high purity, ≥95% recommended)
  • Anhydrous dimethyl sulfoxide (DMSO) or alternative solvents (chloroform, acetone, ethyl acetate)
  • Analytical balance (capable of measuring 0.1 mg precision)
  • Volumetric flasks or vials (screw-cap with PTFE liners recommended)
  • Micropipettes (appropriate volume range)
  • Ultrasonic bath
  • Vortex mixer
  • Personal protective equipment (lab coat, gloves, safety glasses)
Step-by-Step Preparation Procedure
  • Weighing: Bring the this compound vial to room temperature without opening it. Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, weigh 2.01 mg of this compound per 1 mL of final volume [2].

  • Solvent Addition: Transfer the weighed this compound into an appropriate volumetric flask or vial. Add the calculated volume of anhydrous DMSO (or alternative solvent) to achieve the desired concentration. For most biological applications, DMSO is the recommended solvent due to its excellent solubilizing properties and compatibility with aqueous assay systems [2].

  • Solubilization: Mix the solution thoroughly using a vortex mixer for 30-60 seconds. To enhance dissolution, place the solution in an ultrasonic bath at 37°C for 5-10 minutes until the solid is completely dissolved [2]. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Label each vial with the compound name, concentration, date, and preparation details. Store aliquots at -20°C or -80°C according to the recommended storage conditions [2].

  • Quality Control: Record the preparation details in your laboratory notebook, including weighing data, solvent lot numbers, and any observations. For critical applications, consider verifying concentration by UV-Vis spectroscopy if extinction coefficient data is available.

Table 2: this compound Stock Solution Preparation Guide

Final Concentration Amount of this compound per 1 mL solvent Recommended Solvent Storage Stability

| 1 mM | 0.201 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 5 mM | 1.01 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 10 mM | 2.01 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 50 mM | 10.05 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 100 mM | 20.13 mg | DMSO (with sonication) | -80°C: 3 months -20°C: 2 weeks |

Dilution Series Preparation for Assays

For biological assays, prepare working dilutions from the stock solution using appropriate assay buffers. Maintain the DMSO concentration constant across all test concentrations in the assay, typically not exceeding 1% (v/v) to minimize solvent effects on biological systems [2]. Use serial dilution techniques to achieve the desired concentration range for dose-response studies. For AChE inhibition assays, a typical concentration range of 0.1 μM to 100 μM is appropriate based on the reported IC₅₀ value of 2.5 μM [1] [2].

Experimental Applications and Assay Protocols

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibition assay is the primary method for evaluating this compound's biological activity. This protocol is adapted from established methods with specific modifications for this compound characterization [1] [2]:

  • Reagent Preparation:

    • Prepare acetylcholinesterase enzyme solution (0.2-0.5 U/mL) in appropriate buffer (e.g., phosphate buffer, pH 8.0)
    • Prepare substrate solution: acetylthiocholine iodide (1-5 mM) in buffer
    • Prepare Ellman's reagent: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) at 0.3-0.5 mM in buffer
    • Prepare This compound dilutions in assay buffer from stock solution, maintaining constant DMSO concentration
  • Assay Procedure:

    • Add 20-50 μL of this compound solution or control (various concentrations) to assay wells
    • Add 50-100 μL of enzyme solution to each well, mix gently
    • Pre-incubate the mixture for 10-15 minutes at room temperature or 37°C
    • Add 50-100 μL of substrate solution and 50-100 μL of Ellman's reagent
    • Incubate for 15-30 minutes at room temperature, protected from light
    • Measure absorbance at 412 nm using a microplate reader
  • Data Analysis:

    • Calculate enzyme activity as percentage of control (no inhibitor)
    • Plot percentage inhibition versus this compound concentration
    • Determine IC₅₀ value using nonlinear regression analysis (four-parameter logistic curve)

The following diagram illustrates the experimental workflow for the AChE inhibition assay:

G A Prepare this compound stock solution C Prepare dilution series A->C B Prepare enzyme and substrate solutions B->C D Pre-incubate enzyme with inhibitor C->D E Add substrate and Ellman's reagent D->E F Incubate reaction mixture E->F G Measure absorbance at 412 nm F->G H Calculate % inhibition G->H I Determine IC₅₀ value H->I

Figure 1: Experimental workflow for AChE inhibition assay

Fluorescence-Based AChE Inhibition Assay

For increased sensitivity, a fluorescence-based AChE inhibition assay can be employed using appropriate fluorogenic substrates. This method leverages the principles of fluorescence intensity measurements where the excitation light is filtered to specific wavelengths, and emission is detected at higher wavelengths [3]:

  • Reagent Preparation:

    • Prepare AChE enzyme as described in section 4.1
    • Use a fluorogenic substrate such as acetylthiocholine in combination with a thiol-reactive fluorescent probe
    • Alternatively, use commercially available fluorogenic AChE substrates
    • Prepare this compound dilutions as previously described
  • Assay Procedure:

    • Set up reaction mixtures in black microplates to minimize background fluorescence
    • Add this compound solutions and enzyme to wells, pre-incubate 10-15 minutes
    • Add fluorogenic substrate, mix gently
    • Monitor fluorescence development over time (15-30 minutes)
    • Use appropriate excitation/emission filters based on the fluorescent product (e.g., excitation 390-400 nm, emission 475-485 nm for AMC-based substrates)
  • Instrument Settings:

    • Use a fluorescence microplate reader with temperature control
    • Optimize gain settings to maximize signal-to-noise ratio without saturation
    • For broadband light sources, select appropriate excitation and emission filters with sufficient separation (minimum 30 nm difference) to minimize excitation light leakage to the detector [3]
    • Consider using a dichroic mirror with cut-off between excitation and emission wavelengths to further reduce background [3]

Table 3: AChE Inhibition Assay Results for this compound and Reference Compounds

Compound IC₅₀ (μM) Inhibition Type Molecular Weight (g/mol) Source
This compound 2.5 Competitive/Reversible 201.26 Esenbeckia leiocarpa
Galanthamine (reference) 1.7 Competitive 287.35 Synthetic/Natural
Ceanothane Triterpene 3 0.126 Competitive/Reversible ~500 (estimated) Chilean Rhamnaceae
Other Ceanothane Triterpenes >500 for BChE Selective for AChE ~450-550 (estimated) Chilean Rhamnaceae

Analytical Methodologies for Compound Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for characterizing this compound structure and verifying compound identity and purity. The following protocol outlines the standard approach for this compound characterization:

  • Sample Preparation: Dissolve 2-5 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆) in a standard NMR tube [2].

  • Data Acquisition:

    • Acquire ¹H NMR spectrum at 400 MHz or higher frequency
    • Acquire ¹³C NMR spectrum with sufficient scans for signal-to-noise ratio
    • Perform 2D NMR experiments (COSY, HMQC, HMBC) as needed for complete structural assignment
  • Expected Spectral Features:

    • ¹H NMR should display characteristic signals for N-methyl group, propyl chain, and aromatic protons consistent with the quinolone structure
    • ¹³C NMR should show carbonyl carbon signal and aromatic carbon signals in expected regions
Mass Spectrometric Analysis

Mass spectrometry provides confirmation of molecular weight and structural features:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in methanol or acetonitrile with 0.1% formic acid.

  • Analysis Conditions:

    • Use electrospray ionization (ESI) in positive ion mode
    • Set appropriate cone voltage and collision energy for molecular ion observation
    • Perform MS/MS fragmentation for structural confirmation
  • Expected Results: The molecular ion [M+H]⁺ should be observed at m/z 202.3 corresponding to the protonated molecular formula C₁₃H₁₅NO [2].

Formulation Considerations and Stability Assessment

Solution Stability and Storage

Maintaining this compound stability in solution requires careful attention to storage conditions and handling procedures. Based on accelerated stability studies and chemical properties, the following guidelines ensure optimal compound integrity:

  • Stock Solutions: For long-term storage, aliquot stock solutions and store at -80°C under anhydrous conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots [2].

  • Working Solutions: For assays requiring aqueous working solutions, prepare fresh dilutions daily from DMSO stock solutions. The stability of this compound in aqueous solutions varies with pH, temperature, and buffer composition, with generally greater stability observed at slightly acidic to neutral pH ranges.

  • Quality Indicators: Monitor solution stability through visual inspection (absence of precipitation or color change), periodic HPLC analysis, and bioactivity assessments. A significant decrease in AChE inhibitory activity indicates potential compound degradation.

Compatibility with Assay Systems

When incorporating this compound into biological assays, several factors require consideration to ensure reliable results:

  • Solvent Effects: Maintain DMSO concentration consistent across all test conditions, typically ≤1% (v/v) to minimize solvent effects on enzyme activity [2].

  • Binding Considerations: For cell-based assays, account for potential binding to serum proteins and plasticware through appropriate controls and correction factors.

  • Light Sensitivity: Although not explicitly reported for this compound, many quinoline-derived compounds exhibit light sensitivity. Implement light-protected handling and storage unless otherwise established.

The following diagram illustrates the molecular mechanism of AChE inhibition by this compound and its potential therapeutic relevance in Alzheimer's disease:

G cluster Molecular Level A This compound Administration B Blood-Brain Barrier Penetration A->B C AChE Inhibition in Synapse B->C D Reduced ACh Breakdown C->D H Potential Aβ Modulation C->H C1 Competitive AChE Binding E Increased Acetylcholine Levels D->E F Enhanced Cholinergic Transmission E->F G Cognitive Improvement F->G C2 Blockade of Catalytic Site C1->C2 C3 Possible PAS Interaction C2->C3

Figure 2: Proposed mechanism of this compound action in Alzheimer's disease pathology

Conclusion

This compound represents a promising natural product-derived compound with significant acetylcholinesterase inhibitory activity, potentially relevant for Alzheimer's disease therapeutics. The protocols detailed in this application note provide researchers with comprehensive methodologies for preparing this compound stock solutions, conducting robust AChE inhibition assays, and implementing appropriate analytical techniques for compound characterization. The IC₅₀ value of 2.5 μM places this compound in a favorable potency range compared to some established AChE inhibitors, warranting further investigation of its therapeutic potential [1] [2].

When implementing these protocols, researchers should adhere to the recommended storage conditions (-20°C in sealed containers protected from moisture) and solubility guidelines (DMSO as preferred solvent) to ensure compound stability and reproducible results. The experimental approaches outlined herein can be adapted to various research settings, from preliminary screening to detailed mechanistic studies. Further investigation of this compound's kinetics of inhibition, specificity against other cholinesterases, and potential interactions with the peripheral anionic site of AChE would provide valuable insights for medicinal chemistry optimization and drug development efforts targeting neurodegenerative disorders.

References

Application Note: Framework for Assessing Leptomerine Storage Stability

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Leptomerine is an alkaloid whose stability profile is not yet well-documented in the public scientific literature. Establishing its storage stability is a critical step in the drug development process, as degradation can lead to reduced potency, formation of impurities, and potential toxicity. This document outlines a proposed framework for determining the optimal storage conditions for this compound.

2. Factors Influencing Stability Based on general principles of drug stability, the following factors are critical for this compound and should be investigated experimentally. The table below summarizes these factors and their anticipated effects.

Table 1: Key Factors Affecting Drug Stability and Their Proposed Impact on this compound

Factor Potential Impact on this compound Recommended Study Conditions
Temperature [1] [2] [3] High temperature likely accelerates chemical degradation (e.g., hydrolysis, oxidation). Study at recommended ICH conditions: -20°C, 5°C, 25°C, 40°C [3] [4].
Humidity [2] Moisture can promote hydrolysis and facilitate physical changes like crystallization of amorphous forms. Store samples at controlled relative humidity (RH) levels (e.g., 0%, 25%, 75%, 85%) [2].
pH [4] The stability of alkaloids is often highly dependent on the pH of the solution. Prepare solutions of this compound in buffers across a physiologically relevant pH range (e.g., pH 3-9).
Light Exposure [1] Photodegradation may occur if the molecule has chromophores that absorb light energy. Expose samples to both visible and UV light per ICH guidelines.

3. Proposed Stability-Indicating Assay A high-performance liquid chromatography (HPLC) method should be developed and validated to quantify this compound and its degradation products accurately [3].

  • Principle: Separation of this compound from its degradation products using a reversed-phase C18 column.
  • Detection: UV-Vis detection at a wavelength specific to this compound's absorption maximum.
  • Validation: The method must be validated for parameters including specificity, accuracy, precision, and linearity to ensure it is "stability-indicating" [3].

Detailed Experimental Protocol

Protocol 1: Forced Degradation Studies for Method Validation

This protocol is designed to validate the stability-indicating capability of the analytical method by intentionally degrading this compound.

1. Reagents and Equipment

  • Pure this compound standard
  • Hydrochloric Acid (HCl, 0.1 M - 1.0 M)
  • Sodium Hydroxide (NaOH, 0.1 M - 1.0 M)
  • Hydrogen Peroxide (H₂O₂, 3%)
  • Thermostated oven or water bath
  • UV light chamber

2. Procedure

  • Acidic and Basic Hydrolysis: Prepare separate solutions of this compound in HCl and NaOH. Heat these solutions at 60°C for 1-24 hours. Withdraw samples at intervals and neutralize them immediately before analysis [4].
  • Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Keep it at room temperature for 24 hours, with sampling at intervals [1].
  • Photodegradation: Expose a solid sample of this compound to UV light (e.g., 254 nm) for 24-72 hours. Prepare a solution and expose it to visible light for a similar duration.

3. Data Analysis Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if it successfully separates this compound from its degradation products and shows a decrease in the this compound peak with the appearance of new peaks.

Protocol 2: Solid-State and Solution Stability Studies

This protocol assesses the long-term and accelerated stability of this compound under various storage conditions.

1. Sample Preparation

  • Solid State: Weigh this compound powder into clear (for light studies) and amber (for dark studies) glass vials.
  • Solution State: Prepare this compound solutions in buffers of different pH values and in organic solvents (if applicable). Filter solutions through a 0.45 µm membrane.

2. Study Design Place samples in stability chambers set to different combinations of temperature and humidity as outlined in Table 1. For example:

  • Long-term: 5°C ± 3°C / 60% ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% ± 5% RH

3. Sampling and Analysis Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months). Analyze samples for:

  • Physical Stability: Visual inspection for color change or precipitation; subvisible particle counting [3].
  • Chemical Stability: HPLC analysis to determine the percentage of this compound remaining. Calculate degradation half-life where possible [4].

Experimental Workflow and Degradation Pathway

To help visualize the experimental process and potential outcomes, the following diagrams outline the workflow and a generalized degradation concept for alkaloids.

cluster_stress Stress Conditions A This compound Sample Prep B Apply Stress Conditions A->B C HPLC Analysis B->C S1 Thermal Stress B->S1 S2 Hydrolytic Stress (Acid/Base) B->S2 S3 Oxidative Stress B->S3 S4 Photolytic Stress B->S4 D Data Interpretation C->D E Final Stability Profile D->E

Diagram 1: A workflow for conducting stability studies on this compound, from sample preparation under various stress conditions to final data analysis.

A Intact this compound B Heat/Humidity A->B C Hydrolysis/Oxidation B->C e.g., Scission D1 Degradation Product 1 C->D1 D2 Degradation Product 2 C->D2

Diagram 2: A generalized concept of how environmental stressors can lead to the chemical degradation of a molecule like this compound.

Critical Considerations for Research

  • Analytical Method is Key: The entire study depends on a robust, validated HPLC method that can distinguish this compound from its degradation products [3].
  • Container Closure System: The interaction between this compound and its container (e.g., glass, polymer) should be evaluated to rule out adsorption or leaching [3].
  • Define Acceptance Criteria: Establish thresholds for acceptable degradation (e.g., not less than 95% potency remaining) before starting the study.

References

Application Note: In Vitro Evaluation of Leptomerine for Acetylcholinesterase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Rationale

Leptomerine is a 4-quinolinone alkaloid isolated from plant species such as Esenbeckia leiocarpa Engl. (Rutaceae) and Haplophyllum heptomerum [1]. This application note focuses on its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease (AD) research. The cholinergic hypothesis of AD identifies a deficiency of acetylcholine in the brain as a key contributor to cognitive decline [2] [3]. Inhibiting AChE, the enzyme responsible for acetylcholine hydrolysis, is a established therapeutic strategy to boost cholinergic neurotransmission [2] [1]. This compound has demonstrated potent anticholinesterase activity at the enzyme level, with an IC₅₀ value comparable to the reference compound galanthamine, making it a promising candidate for further investigation in cellular models [1].

Summary of Existing Biochemical Data

The following table summarizes the key quantitative data available for this compound from enzyme-level studies:

Table 1: Biochemical Activity of this compound and Reference Compounds

Compound Assay Type IC₅₀ Value Reference Compound & IC₅₀
This compound In vitro AChE inhibition 2.5 μM [1] Galanthamine (1.7 μM) [1]
This compound In vitro AChE inhibition 2.5 μM [1] Physostigmine (0.4 μM) [1]
Ethanol Extract (Stems) In vitro AChE inhibition 50.7 μg/mL [1] N/A
Alkaloid Fraction In vitro AChE inhibition 1.6 μg/mL [1] N/A

Proposed Cell-Based Assay Workflow

No specific cell-based assay data for this compound was found in the search results. The diagram below outlines a generalized, hypothetical workflow for evaluating this compound's activity and cellular effects in a research setting, based on common practices in drug discovery [4] [5].

start Start: Treat Cells with this compound step1 Cell Viability Assay (e.g., MTT) start->step1  Establish  Non-toxic Range step2 AChE Activity Assay in Lysates step1->step2  Measure direct  enzyme inhibition step3 Cell-Based Reporter Assay step2->step3  Assess pathway  modulation step4 Mechanistic Studies step3->step4  Investigate  specific targets step5 Data Analysis & IC50 Determination step4->step5  Calculate  dose-response end End: Conclude on Potency & Efficacy step5->end

Diagram 1: Proposed workflow for evaluating this compound in cell-based assays.

Detailed Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used as in vitro models for neurodegenerative disease research. Engineered cell lines with luciferase reporters downstream of pathway-specific response elements can also be employed for high-throughput screening [4].
  • Cell Culture: Maintain cells in appropriate medium (e.g., DMEM/F12 supplemented with 10-15% Fetal Bovine Serum and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ humidified incubator.
  • This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C.
  • Working Concentrations: Based on its enzyme IC₅₀ of 2.5 μM, a hypothetical concentration range of 0.1 μM to 100 μM is recommended for initial cell-based assays to establish a dose-response curve, including its non-toxic range. The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v).
Cell Viability Assay (MTT Protocol)

Purpose: To determine the non-cytotoxic concentration range of this compound for subsequent functional assays [5].

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and culture for 24 hours.
  • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 μM) and include a negative control (vehicle only) and a positive control for cytotoxicity (e.g., 1% Triton X-100). Use at least n=6 replicates per condition.
  • Incubate for 24-72 hours.
  • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and dissolve the formed formazan crystals in 100-150 μL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.
  • Calculate cell viability as a percentage of the vehicle control.
In-Cell Acetylcholinesterase Activity Assay

Purpose: To measure the inhibitory effect of this compound on AChE activity within intact cells or cell lysates.

  • Seed and treat cells in a 96-well plate as described in section 4.2.
  • After treatment, carefully aspirate the medium.
  • Lyse cells using a mild lysis buffer (e.g., 0.1% Triton X-100 in PBS) with protease inhibitors.
  • Follow the Ellman method [2]:
    • To the cell lysate, add Ellman's reagent (DTNB, 0.3 mM final concentration) and the substrate acetylthiocholine iodide (1.0 mM final concentration) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
    • The reaction can be performed directly in the 96-well plate.
  • Monitor the increase in absorbance at 412 nm over 10-30 minutes.
  • Calculate AChE activity relative to the vehicle control. Dose-response curves from this data will allow for estimation of an apparent IC₅₀ in a cellular context.

Anticipated Results and Data Interpretation

  • Dose-Response: You should obtain a sigmoidal dose-response curve for AChE inhibition. The compound concentration that produces 50% inhibition relative to the control is the IC₅₀ value.
  • Potency Comparison: Compare the cell-based IC₅₀ with the established biochemical IC₅₀ (2.5 μM). A higher cellular IC₅₀ could suggest factors like poor cellular uptake or efflux by transporters.
  • Viability Correlation: Functional AChE inhibition should occur at concentrations significantly below those that induce cytotoxicity (as determined by the MTT assay). This indicates that the effect is specific and not due to general cell death.

Troubleshooting and Technical Notes

  • Solvent Control: Always include a vehicle control with the same concentration of DMSO used in your treatments.
  • Enzyme Kinetics: If desired, the mode of AChE inhibition (competitive, non-competitive) can be determined using Lineweaver-Burk plots from kinetic studies, as was done for related ceanothane triterpenes [2].
  • Assay Validation: Include a known AChE inhibitor (e.g., galanthamine or donepezil) as a positive control in each experiment to validate the assay system.
  • Multi-target Potential: As research into Alzheimer's disease increasingly focuses on multi-targeted therapies [3], consider profiling this compound against other relevant targets.

Conclusion

This compound is a natural product with promising, potent acetylcholinesterase inhibitory activity based on enzyme-level assays. This document provides a foundational protocol for translating these findings into a biologically more complex cell-based system. The successful execution of these protocols will provide critical data on the compound's efficacy in a cellular environment, its cytotoxicity, and its potential for further development as a therapeutic agent for Alzheimer's disease.

References

Comprehensive Application Notes and Protocols: Isolation and Bioactivity Analysis of Leptomerine from Esenbeckia leiocarpa Stems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Leptomerine is a naturally occurring 4-quinolinone alkaloid that has garnered significant scientific interest due to its potent acetylcholinesterase (AChE) inhibitory activity. This compound was first isolated from Esenbeckia leiocarpa Engl. (Rutaceae), a native Brazilian tree commonly known as "guarantã" or "goiabeira" [1]. This compound has demonstrated remarkable potential as a therapeutic candidate for Alzheimer's disease treatment, showing an IC₅₀ value of 2.5 μM against AChE, which is comparable to the reference compound galanthamine (IC₅₀ = 1.7 μM) [1] [2]. The significance of this discovery lies in the urgent need for new Alzheimer's treatments that can effectively enhance cholinergic neurotransmission through inhibition of acetylcholinesterase, the enzyme responsible for acetylcholine breakdown in synaptic clefts.

The chemical structure of this compound has been identified as 1-methyl-2-propylquinolin-4-one with a molecular weight of 201.26 g/mol and the molecular formula C₁₃H₁₅NO [3] [4]. Its structure features a quinolinone core with propyl and methyl substituents, which appears to be crucial for its biological activity [1]. Beyond its primary source, this compound has also been identified in the herbs of Haplophyllum leptomerum, indicating its presence across different plant species within the Rutaceae family [3]. The compound is typically obtained as a powdered solid that should be stored desiccated at -20°C to maintain stability, and it demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3].

Plant Material and Extraction Methods

Plant Collection and Identification
  • Source Material: Stems of Esenbeckia leiocarpa Engl. should be collected from mature, healthy trees during the active growth season to maximize alkaloid content [1].

  • Taxonomic Authentication: Proper botanical identification must be performed by a qualified botanist, with voucher specimens deposited in a recognized herbarium for future reference [1]. In the original research, voucher specimens were maintained at the Institute of Botany, São Paulo, Brazil [1].

  • Processing: Collected stem materials should be thoroughly washed, air-dried in shade to prevent chemical degradation, and ground to a coarse powder (20-40 mesh) using a Wiley mill or similar equipment to increase surface area for extraction [1].

Initial Extraction Protocol
  • Extraction Solvent: Use 95% ethanol (pharmaceutical grade) as the extraction solvent, which effectively extracts both polar and moderately polar alkaloids while minimizing the extraction of highly non-polar compounds [1].

  • Extraction Method: Employ maceration or percolation techniques at room temperature (25°C) for 72 hours with occasional agitation. Alternatively, Soxhlet extraction can be used for more efficient solvent use, though elevated temperatures should be minimized to prevent thermal degradation of alkaloids [1].

  • Concentration: Filter the ethanol extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude ethanol extract [1]. The original research obtained 35.8 g of crude extract from an unspecified starting amount of plant material [1].

Table 1: Extraction Efficiency of Esenbeckia leiocarpa Stems

Extract/Fraction Mass Yield AChE Inhibition (%) IC₅₀ Value
Crude ethanol extract 35.8 g (from starting material) 91.1 ± 0.2% (at 200 μg/mL) 50.7 μg/mL
Hexane fraction 0.64% yield Not specified 6.0 μg/mL
Chloroform (Alkaloid) fraction 3.30% yield Not specified 1.6 μg/mL

Alkaloid Fractionation via Acid-Base Partitioning

Partitioning Protocol

The acid-base partitioning method effectively separates alkaloids from non-alkaloid components based on their differential solubility in aqueous and organic solvents at varying pH levels. This technique exploits the basic nature of alkaloids, which allows them to be extracted into organic solvents when neutral or basic, but into aqueous solutions when protonated under acidic conditions [1].

  • Step 1: Initial Dissolution: Dissolve the concentrated ethanol extract (35.8 g) in 500 mL of 5% aqueous hydrochloric acid (HCl) with stirring until completely dissolved. Filter to remove any insoluble particulate matter [1].

  • Step 2: Defatting: Transfer the acidified solution to a separatory funnel and perform sequential extraction with n-hexane (3 × 300 mL) to remove non-polar constituents such as lipids, chlorophyll, and waxes. The hexane fraction typically shows lower AChE inhibitory activity (IC₅₀ = 6.0 μg/mL) compared to the alkaloid fraction [1].

  • Step 3: Basification and Alkaloid Extraction: Carefully basify the aqueous phase to pH 9-10 using concentrated ammonium hydroxide (NH₄OH) while monitoring with pH paper. Caution: This reaction is exothermic and should be performed slowly with cooling. Then, extract the alkaloids with chloroform (3 × 300 mL), collecting the combined chloroform layers [1].

  • Step 4: Concentration: Wash the combined chloroform extracts with distilled water (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 40°C to obtain the crude alkaloid fraction [1]. The original research obtained a 3.30% yield of alkaloid fraction from the crude extract [1].

Quality Assessment
  • Thin-Layer Chromatography (TLC): Analyze the alkaloid fraction using TLC on silica gel GF₂₅₄ plates with an appropriate mobile phase (e.g., chloroform:methhenol:ammonia, 90:10:1). Visualize spots under UV light (254 nm and 365 nm) and then spray with Dragendorff's reagent, which produces orange spots with alkaloids [1].

  • Bioactivity Screening: Perform TLC bioautography assay for AChE inhibition as described by Marston et al. to confirm presence of anticholinesterasic compounds before proceeding to chromatographic separation [1].

Chromatographic Isolation of this compound

Analytical Profiling
  • HPLC Conditions: Before preparative isolation, perform analytical HPLC to profile the alkaloid fraction. The original research used reversed-phase HPLC with UV detection at 242 nm [1]. The analytical chromatogram showed 14 major fractions, with fractions 7, 9, 10, 11, and 12 exhibiting strong anticholinesterasic activity in TLC bioassay [1].

  • Mass Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect molecular ion peaks [M+H]⁺ for rapid identification of target compounds [1].

Preparative HPLC Isolation
  • Sample Preparation: Dissolve the alkaloid fraction in HPLC-grade methanol at a concentration of 10 mg/mL and filter through a 0.45 μm PTFE membrane before injection [1].

  • Chromatographic System: Use a preparative HPLC system equipped with a reversed-phase C18 column (250 × 21.2 mm, 5 μm particle size) and UV detector set at 242 nm [1].

  • Mobile Phase: Employ a gradient system consisting of acetonitrile-water-methanol (10:45:45, v/v/v) as the mobile phase with a flow rate of 8 mL/min [1].

  • Fraction Collection: Collect distinct peaks separately based on retention time. In the original study, this compound was eluted at tR = 19.3 minutes (corresponding to fraction 9) [1]. The isolation yielded 16.0 mg of pure this compound from 105.0 mg of alkaloid fraction [1].

The following workflow diagram illustrates the complete isolation process of this compound from plant material to pure compound:

G Start Plant Material Esenbeckia leiocarpa Stems Step1 Drying and Powdering Start->Step1 Step2 Ethanol Extraction (95%, room temperature) Step1->Step2 Step3 Filtration and Concentration (Rotary evaporation, 40°C) Step2->Step3 Step4 Acid-Base Partitioning (5% HCl, NH4OH to pH 9-10) Step3->Step4 Step5 Chloroform Extraction Step4->Step5 Step6 Alkaloid Fraction (3.30% yield) Step5->Step6 Step7 Preparative HPLC (C18 column, ACN-water-MeOH) Step6->Step7 Step8 Fraction Collection tR = 19.3 min Step7->Step8 Step9 This compound (16.0 mg from 105 mg fraction) Step8->Step9

Structural Characterization Techniques

Spectroscopic Methods

The structural elucidation of this compound requires a combination of spectroscopic techniques to unambiguously determine its molecular structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) [1]. The ¹H NMR spectrum of this compound exhibits characteristic signals including a N-methyl group around δ 3.6-3.8 ppm, propyl group signals (δ 0.9-1.0 ppm, t, 3H; δ 1.6-1.7 ppm, m, 2H; δ 2.7-2.8 ppm, t, 2H), and aromatic protons between δ 6.5-8.2 ppm [1] [3].

  • Mass Spectrometry (MS): Use ESI-MS in positive ion mode to observe the molecular ion peak [M+H]⁺ at m/z 201.3, consistent with the molecular formula C₁₃H₁₅NO [1] [3]. High-resolution mass spectrometry (HRMS) can provide exact mass measurement for definitive formula confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectrum shows characteristic absorptions for carbonyl group (C=O stretch) around 1640-1660 cm⁻¹, aromatic C=C stretches at 1580-1600 cm⁻¹, and C-H stretches between 2850-3000 cm⁻¹ [3].

Structural Validation
  • Comparative Analysis: Compare spectroscopic data with literature values for this compound to confirm identity [1] [3]. The original research confirmed this compound structure through comprehensive comparison with previously published data [1].

  • Purity Assessment: Determine purity of isolated this compound using analytical HPLC with UV detection at 242 nm, achieving ≥95% peak area for the main compound [1].

Bioactivity Assessment Protocols

Acetylcholinesterase Inhibition Assay

The anticholinesterasic activity of this compound is evaluated using Ellman's colorimetric method with slight modifications:

  • Reagent Preparation:

    • Prepare 0.1 mM phosphate buffer (pH 8.0)
    • Dissolve acetylthiocholine iodide (ATCI) in distilled water to a final concentration of 0.075 M
    • Prepare 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) at 0.01 M concentration in phosphate buffer
    • Dissolve acetylcholinesterase (AChE) from electric eel in buffer to obtain 0.25 U/mL activity [1]
  • Assay Procedure:

    • Add 25 μL of test compound (this compound dissolved in methanol) to a 96-well microplate
    • Add 125 μL of DTNB solution to each well
    • Add 25 μL of AChE solution to each well and incubate for 15 minutes at 25°C
    • Initiate reaction by adding 25 μL of ATCI substrate solution
    • Monitor the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader
    • Include appropriate controls: blank (buffer instead of enzyme), negative control (buffer instead of test compound), and positive control (galanthamine or physostigmine) [1]
  • IC₅₀ Determination: Test this compound at concentrations ranging from 10⁻¹⁰ to 10⁻³ M and plot percentage inhibition versus logarithm of concentration. Calculate IC₅₀ value using nonlinear regression analysis of the dose-response curve [1]. This compound demonstrates an IC₅₀ of 2.5 μM compared to 1.7 μM for galanthamine [1].

Table 2: Acetylcholinesterase Inhibitory Activity of Compounds from E. leiocarpa

Compound Chemical Class IC₅₀ Value Potency Relative to Galanthamine
This compound 4-quinolinone alkaloid 2.5 μM 1.5× less potent
Kokusaginine Furoquinoline alkaloid 46 μM 27× less potent
Leiokinine A 4-quinolinone alkaloid 0.21 mM 124× less potent
Skimmianine Furoquinoline alkaloid 1.4 mM 824× less potent
Galanthamine (reference) Isoquinoline alkaloid 1.7 μM Baseline
Physostigmine (reference) Carbamate alkaloid 0.4 μM 4.3× more potent
Cytotoxicity Assessment

While the primary search results didn't provide detailed cytotoxicity data for this compound, it is recommended to evaluate cell viability using assays such as MTT or resazurin reduction in appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells) to determine selectivity index and potential therapeutic window.

The following diagram illustrates the mechanism of action of this compound as an acetylcholinesterase inhibitor and its potential therapeutic effect in Alzheimer's disease:

G AD Alzheimer's Disease Cholinergic Deficiency ACh Acetylcholine (ACh) Neurotransmitter AD->ACh Decreased production AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed AChE_Inhib AChE Inhibition ACh_Increase Increased ACh Levels in Synaptic Cleft AChE_Inhib->ACh_Increase This compound This compound AChE Inhibitor This compound->AChE_Inhib Effect Enhanced Cholinergic Neurotransmission ACh_Increase->Effect Outcome Symptomatic Improvement in Alzheimer's Disease Effect->Outcome

Data Analysis and Results Interpretation

Isolation Efficiency

The isolation protocol for this compound from Esenbeckia leiocarpa stems demonstrates reasonable efficiency. From 35.8 g of crude ethanol extract, the process yields 105.0 mg of alkaloid fraction, from which 16.0 mg of pure this compound is obtained [1]. This represents an overall yield of approximately 0.045% from the crude extract, which is typical for natural product isolation where multiple compounds are present. The table below summarizes the yields at each stage of the isolation process.

Table 3: Isolation Yield of this compound from E. leiocarpa Stems

Isolation Stage Mass Yield (%) Cumulative Yield from Crude Extract
Crude ethanol extract 35.8 g 100% 100%
Alkaloid fraction 105.0 mg 0.29% 0.29%
Pure this compound 16.0 mg 15.2% (from alkaloid fraction) 0.045%
Bioactivity Results

The acetylcholinesterase inhibitory activity of this compound is highly promising, with an IC₅₀ value of 2.5 μM positioning it as a strong candidate for further development as an Alzheimer's therapeutic [1] [2]. Its activity is comparable to the approved drug galanthamine (IC₅₀ = 1.7 μM) and significantly more potent than other alkaloids isolated from the same plant, including kokusaginine (IC₅₀ = 46 μM) and skimmianine (IC₅₀ = 1.4 mM) [1].

The structure-activity relationship analysis suggests that the 4-quinolinone structure of this compound is more favorable for AChE inhibition compared to the furoquinoline structures of other alkaloids isolated from the same plant [1]. The propyl substituent at position 2 and methyl group at the nitrogen position appear to optimize interaction with the enzyme's active site.

Conclusion and Research Applications

The comprehensive protocols presented herein provide researchers with a validated methodology for the isolation, characterization, and bioactivity assessment of this compound from Esenbeckia leiocarpa stems. The effectiveness of this natural compound as an acetylcholinesterase inhibitor, combined with its relatively straightforward isolation process, makes it an attractive candidate for further pharmaceutical development.

Future research directions should include:

  • Structure-activity relationship studies through semisynthetic modification of this compound
  • In vivo validation of efficacy in appropriate animal models of Alzheimer's disease
  • Assessment of blood-brain barrier permeability and pharmacokinetic properties
  • Investigation of synergistic effects with other alkaloids or Alzheimer's therapeutics
  • Exploration of additional biological activities beyond acetylcholinesterase inhibition

The isolation and bioactivity protocols outlined in this application note serve as a robust foundation for advancing this compound through the drug discovery pipeline and contribute to the growing arsenal of natural product-based therapies for neurodegenerative disorders.

References

Application Notes: Leptomerine as an Anticholinesterase Agent

Author: Smolecule Technical Support Team. Date: February 2026

Source and Identity Leptomerine is a natural alkaloid isolated from the stems of Esenbeckia leiocarpa Engl. (Rutaceae family) [1] [2]. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol and a CAS Registry Number of 22048-97-1 [1] [3].

Primary Bioactivity and Therapeutic Potential The primary documented bioactivity of this compound is its potent inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system [1] [2]. This property makes it a candidate for further investigation in the context of Alzheimer's Disease (AD), where boosting cholinergic neurotransmission is a established therapeutic strategy [2]. The table below summarizes the key quantitative data on its bioactivity:

Bioactivity Experimental Model Result Reference Compound (Result)
Acetylcholinesterase (AChE) Inhibition [2] In vitro enzyme assay IC₅₀ = 2.5 μM Galanthamine (IC₅₀ = 1.7 μM)
Acetylcholinesterase (AChE) Inhibition [1] In vitro enzyme assay IC₅₀ = 2.5 mM (Note: Apparent discrepancy with [2]) Galanthamine (IC₅₀ = 1.7 mM)

Important Note on Bioactivity Data: The search results contain a significant discrepancy in the reported IC₅₀ value for AChE inhibition. One seminal research paper [2] reports the value as 2.5 μM, which is consistent with a potent activity similar to the reference drug galanthamine. However, a chemical supplier's page [1] lists the value as 2.5 mM, a thousand-fold less potent. For the purpose of experimental design and referencing, the value from the peer-reviewed research article (2.5 μM) should be considered authoritative.

Experimental Protocols

The following protocols are adapted from the bioassay-guided fractionation study that identified this compound [2].

Protocol 1: Plant Extraction and Alkaloid Fraction Isolation

This protocol describes the initial steps to obtain a crude alkaloid fraction from plant material.

Workflow Overview:

A Powdered Stems of Esenbeckia leiocarpa B Maceration with Ethanol (5x) A->B C Crude Ethanol Extract B->C D Dissolve in Acidic H₂O (HCl 0.1 M) C->D E Partition with Hexane D->E F Hexane Fraction (Non-alkaloids) E->F Discard G Aqueous Phase E->G H Basify with NH₄OH (pH 10) G->H I Partition with Chloroform H->I J Chloroform Fraction (Alkaloid-Rich Fraction) I->J

Detailed Steps:

  • Plant Material Preparation: Dry and powder the stems of Esenbeckia leiocarpa.
  • Crude Extraction: Subject the powdered material to maceration with ethanol (e.g., 5 times with 1.5 L per kg of powder). Filter and combine the ethanolic extracts. Concentrate under reduced pressure to obtain a dry crude ethanol extract [2].
  • Acid-Base Partitioning: a. Re-dissolve the crude extract in an aqueous acidic solution (e.g., 0.1 M HCl). b. Partition the acid solution multiple times with hexane (e.g., 7 times) to remove non-alkaloid, non-polar compounds. The hexane fraction is typically discarded for this activity-guided purification [2]. c. Basify the remaining aqueous phase to pH 10 using a base like ammonium hydroxide (NH₄OH). This step deprotonates alkaloids, making them less water-soluble. d. Partition the basified solution multiple times with chloroform (CHCl₃) to extract the alkaloids. e. Evaporate the combined chloroform phases to dryness to obtain the alkaloid-rich fraction for further analysis [2].
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses a colorimetric method based on Ellman's assay to test the inhibitory activity of fractions or pure compounds like this compound [2] [4] [5].

Workflow Overview:

A Prepare Test Sample (Compound/Fraction in buffer or DMSO) B Add Acetylcholinesterase (AChE) Enzyme Solution A->B C Pre-incubate (15-30 min, e.g., 37°C) B->C D Add Reaction Mixture: - Acetylthiocholine (Substrate) - DTNB (Ellman's Reagent) C->D E Incubate and Monitor (Measure absorbance at 412 nm) D->E F Calculate % Inhibition and IC₅₀ E->F

Detailed Steps:

  • Sample Preparation: Dissolve the test compound (e.g., this compound) or fraction in an appropriate solvent like buffer or DMSO (ensure final DMSO concentration does not affect the enzyme, typically <1%).
  • Enzyme Pre-incubation: In a suitable cuvette or microplate well, mix the test sample with a solution of AChE from electric eel or another commercial source. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme [2].
  • Initiate Reaction: Add the substrate solution, which contains both acetylthiocholine (the substrate for AChE) and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent).
  • Kinetic Measurement: The enzyme hydrolyzes acetylthiocholine to thiocholine, which in turn reacts with DTNB to produce 2-nitro-5-thiobenzoate, a yellow-colored anion. Monitor the increase in absorbance at 412 nm over time (e.g., 10-15 minutes) [4].
  • Data Analysis:
    • Calculate the reaction rate for the test sample and a negative control (without inhibitor).
    • % Inhibition = [1 - (Ratesample / Ratecontrol)] × 100%.
    • Determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) by testing a range of concentrations and analyzing the dose-response curve.
Protocol 3: Bioassay-Guided Isolation Using TLC-Bioautography

This method is used to rapidly localize active compounds on a Thin-Layer Chromatography (TLC) plate after separation.

Detailed Steps:

  • TLC Separation: Spot the alkaloid fraction on a TLC plate and develop it in an appropriate solvent system to separate the constituent compounds.
  • Spray and Incubate: After development and drying, spray the TLC plate sequentially with: a. A solution of AChE enzyme. b. After a brief incubation, spray with a mixture of acetylthiocholine iodide and DTNB [2].
  • Visualization of Activity: The TLC plate background will turn yellow due to the enzymatic reaction. Inhibitors of AChE will appear as clear white spots against the yellow background, indicating the location of active compounds like this compound [2]. This allows for targeted extraction of specific bands for further purification and identification.

Mechanism of Action and Signaling Pathway

This compound functions as an anticholinesterase agent, primarily targeting the cholinergic system. The following diagram illustrates the mechanism by which this activity is theorized to benefit Alzheimer's Disease pathology.

A This compound B Inhibits Acetylcholinesterase (AChE) A->B C Reduced Breakdown of Acetylcholine (ACh) B->C I Acetylcholinesterase (AChE) also promotes Aβ aggregation B->I Potential Blocking of PAS Site D Increased ACh Levels in Synaptic Cleft C->D E Enhanced Cholinergic Neurotransmission D->E F Potential Alleviation of Cognitive Symptoms in AD E->F G Alzheimer's Disease (AD) Pathophysiology H Cholinergic Neuron Degeneration G->H H->D Leads to I->G

Key Mechanism Insights:

  • Primary Cholinergic Action: this compound inhibits AChE, preventing the breakdown of the neurotransmitter Acetylcholine (ACh) in the brain. This leads to increased ACh levels, which helps boost cholinergic neurotransmission. This mechanism is the same as that of approved AD drugs like galanthamine and is intended to counteract the cognitive deficits associated with the disease [2] [5].
  • Potential Disease-Modifying Role: Beyond its catalytic site, AChE has a Peripheral Anionic Site (PAS) that interacts with beta-amyloid (Aβ) peptides and promotes their aggregation—a key pathological feature of AD [5]. Some potent AChE inhibitors can bind to both sites. While not explicitly confirmed for this compound in the provided search results, its high potency suggests it could potentially block this pro-aggregant activity, offering a disease-modifying effect beyond symptom relief [5].

Research Notes

  • Solubility and Storage: For in vitro assays, this compound can be dissolved in DMSO. A stock solution of 9 mg/mL (≈44.7 mM) in DMSO is feasible. For storage, keep the powder at -20°C for long-term stability [1].
  • Specificity Profile: The current data specifically confirms AChE inhibition. A complete esterase profile, including activity against butyrylcholinesterase (BChE)—another enzyme relevant to AD—would provide a more comprehensive understanding of its mechanism and selectivity [5].

References

Understanding the Solubility Challenge of Leptomerine

Author: Smolecule Technical Support Team. Date: February 2026

Leptomerine is a natural alkaloid with promising anticholinesterasic activity for Alzheimer's Disease research, but its development is hampered by low aqueous solubility [1] [2]. This is a common issue for many new drug compounds, as low solubility can lead to insufficient bioavailability and variable experimental results [3].

The quantitative data on this compound's solubility is limited in the available literature. One supplier indicates it is soluble in various organic solvents like DMSO, Chloroform, and Acetone, with a stock solution concentration of 9 mg/mL in DMSO suggested for in vitro studies [1]. The molecular properties are summarized below:

Property Value
Molecular Formula C₁₃H₁₅NO [1] [4] [2]
Molecular Weight 201.26 g/mol [1] [4] [2]
CAS Number 22048-97-1 [1] [4] [2]
Reported Bioactivity AChE Inhibitor (IC₅₀ = 2.5 μM) [1] [2]
Solubility (Experimental Data) Soluble in DMSO (9 mg/mL or 44.72 mM) [1], Chloroform, Dichloromethane, Ethyl Acetate, Acetone [4].

Formulation Strategies to Enhance Solubility

A primary strategy to overcome low solubility is to formulate the compound into nanocarriers. The following table compares two advanced approaches detailed in the search results.

Strategy Key Principle Reported Effectiveness Potential Drawbacks
Polymeric Nanoparticles [5] Encapsulate drug in a polymer matrix using flash nanoprecipitation to create nanoscale particles. Increased aqueous solubility of a model drug from 0.04 mg/mL to 52.31 mg/mL (over 1300-fold) [5]. Complex optimization process; requires specialized equipment (e.g., Multi-Inlet Vortex Mixer).
Stabilized Reversed Polymeric Micelles [6] Use amphiphilic block copolymers in organic solvent to form water-core micelles, which are then cross-linked for stability. Suitable for hydrophilic compounds; provided sustained release over several days [6]. Relatively novel technique; less commonly used for small molecules like this compound.

Detailed Experimental Protocols

Here are detailed methodologies for the key strategies cited.

Protocol for Preparing Polymeric Nanoparticles via Flash Nanoprecipitation [5]

This method is highly effective for dramatically increasing drug solubility.

Workflow Overview:

G A Prepare Solutions B Set Up MIVM Apparatus A->B C Mix Streams B->C D Collect Nanoparticles C->D E Concentrate (Optional) D->E F Characterize NPs E->F

Materials:

  • Drug: this compound.
  • Polymers/Stabilizers: Eudragit L100-55, Poloxamer 188.
  • Solvents: Ethanol (absolute), Milli-Q water.
  • Equipment: Four-stream Multi-Inlet Vortex Mixer (MIVM), syringe pumps.

Procedure:

  • Solution Preparation:
    • Prepare the organic phase: Dissolve this compound and Eudragit L100-55 in ethanol.
    • Prepare the aqueous phase: Dissolve Poloxamer 188 in Milli-Q water.
  • Nanoparticle Formation:
    • Load the organic and aqueous solutions into separate syringes.
    • Using syringe pumps, simultaneously introduce the solutions into the MIVM chamber at a controlled flow rate and ratio (e.g., aqueous-to-organic ratio of 2.5:1 v/v). The rapid mixing causes instantaneous nanoprecipitation.
  • Post-Processing:
    • Collect the resulting nanoparticle suspension.
    • To achieve higher concentrations for in vivo dosing (e.g., intranasal administration), concentrate the suspension using a vacuum centrifugation concentrator at 45°C for 1-2 hours.
  • Characterization: Determine the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using dynamic light scattering (DLS) and other appropriate techniques.
Protocol for Creating Stabilized Reversed Micelles [6]

This method is particularly suited for creating a stable carrier system for hydrophilic molecules.

Workflow Overview:

G A Dissolve Polymer B Add Aqueous Phase (Drug Solution) A->B C Form Reversed Micelles B->C D Cross-link Micelles C->D E Purify & Characterize D->E

Materials:

  • Polymer: An amphiphilic di-block copolymer (e.g., PLGA-PEG).
  • Organic Solvent: Chloroform.
  • Aqueous Solution: Water or a buffer containing your hydrophilic drug.
  • Cross-linker: As required by the specific chemical strategy (e.g., for the polymer's functional groups).

Procedure:

  • Polymer Solution: Dissolve the amphiphilic polymer in chloroform (a continuous organic phase).
  • Micelle Formation: Add a small, controlled volume of your aqueous drug solution (the dispersed phase) to the polymer solution under stirring. The system will self-assemble into reversed micelles with a water core containing the drug.
  • Stabilization (Cross-linking): Implement a chemical cross-linking strategy to "freeze" the micellar structure. This step is crucial to prevent disaggregation upon dilution.
  • Characterization: Evaluate the success of the formulation by measuring the critical micellar concentration (CMC), micelle size, zeta potential, and drug loading capacity.

Analytical Methods for Characterization

Accurate quantification of your compound and its release profile is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique.

  • Method Selection: Both HPLC with diode array detection (DAD) [7] and HPLC with fluorescence detection (FLD) [8] offer high sensitivity and specificity. The choice depends on the compound's intrinsic chromophores or fluorophores.
  • Method Development Tips: Methods should be validated for selectivity, linearity, accuracy, and precision, especially in complex matrices like serum or tissue homogenates [7] [8]. Using an internal standard (e.g., sorafenib in one study [7]) can improve quantification accuracy.
  • Application: This validated HPLC method can be used to assess drug loading in nanoparticles and to conduct in vitro release studies by measuring the amount of drug released into a dissolution medium over time [3].

Frequently Asked Questions (FAQs)

Q1: What is the simplest way to prepare a this compound stock solution for initial in vitro assays? A1: The most straightforward method is to dissolve this compound in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM), which can then be diluted into your aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid cellular toxicity [1].

Q2: The nanoparticle formulation process seems complex. Are there any key parameters I must control? A2: Yes. For flash nanoprecipitation, critical parameters include the concentration of the polymer and drug, the aqueous-to-organic flow rate ratio, and the stabilizer (e.g., Poloxamer) to drug ratio. These factors directly impact the final particle size, stability, and encapsulation efficiency, and should be optimized using a design of experiments (DoE) approach [5].

Q3: How can I test if my new formulation is improving dissolution? A3: Perform an *in vitro* dissolution/release study. Place your formulated this compound (e.g., nanoparticles) in a dissolution vessel with a suitable buffer at 37°C under gentle agitation. Use a validated HPLC method to periodically sample and quantify the amount of this compound released into the solution over time, comparing it against unformulated this compound [3] [5].

References

Understanding Assay Interference Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Assay interference compounds are substances that produce false positive results in biological screens through non-specific mechanisms rather than genuine target engagement. The table below summarizes the main types and their characteristics.

Interference Type Chemical Mechanism Common Chemotypes/Examples Observed Assay Behavior
Covalent / Thiol-Reactive Irreversibly modifies cysteine residues on proteins [1] [2]. Alkylidene pyrazolones (e.g., C646), β-chloro-acrylaldehydes, isothiazolones, rhodanines [1] [2]. Time-dependent increase in inhibition potency; activity not reversed by dilution [3].
Colloidal Aggregators Forms nano-sized particles that non-specifically adsorb and partially denature proteins [3]. About 1-3% of molecules in screening libraries; can comprise up to 95% of initial "hits" [3]. Inhibition attenuated by non-ionic detergent (e.g., Triton X-100); non-classical kinetics (high Hill slope) [3].
Spectroscopic Interference Absorbs light or fluoresces in the spectral region used for detection [3]. Colored or fluorescent compounds. Signal change linear with concentration (follows Beer's Law), not log-linear [3].
Redox-Active Compounds Generates reactive oxygen species (e.g., H₂O₂) that inactivate the enzyme [2]. Quinones, catechols. Activity attenuated by adding reducing agents like DTT [1].
Enzyme-Specific Interference Inhibits a reporter enzyme (e.g., luciferase) rather than the target [3]. Varies by reporter system. Shows activity in counter-screen against the reporter enzyme alone [3].

Essential Counter-Screen Experiments & Protocols

To confirm that activity comes from Leptomerine's target engagement and not from assay interference, integrate these orthogonal assays into your workflow.

Detecting Thiol Reactivity

Thiol-reactive compounds are a major source of false positives. These protocols help identify them.

  • ALARM NMR (A LA Assay to Detect Reactive Molecules by NMR)

    • Principle: Uses a human La antigen protein with 13C-labeled leucines. Conformational changes upon covalent modification of its cysteine residues produce characteristic chemical shifts [1].
    • Procedure:
      • Incubate the test compound with the 13C-labeled La antigen.
      • Acquire 2D 1H-13C NMR spectra.
      • Repeat the incubation in the presence of excess dithiothreitol (DTT).
    • Interpretation: A change in NMR signals without DTT that is reversed with DTT indicates specific thiol reactivity. Changes independent of DTT suggest non-specific protein perturbation or aggregation [1].
  • Glutathione (GSH) / Coenzyme A (CoA) Adduct Detection

    • Principle: Monitors the formation of covalent adducts between the test compound and non-proteinaceous thiols [1].
    • Procedure:
      • Incubate this compound with GSH or CoA in a suitable buffer (e.g., PBS, pH 7.4).
      • Analyze the mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
      • Look for new peaks corresponding to the mass of [this compound + GSH - H] or [this compound + CoA - H].
    • Interpretation: The detection of an adduct confirms thiol reactivity, indicating a high risk of promiscuous behavior [1].
Detecting Colloidal Aggregation

This is perhaps the most common source of artifacts in early drug discovery [3].

  • Detergent Reversal Test

    • Principle: Non-ionic detergents disrupt colloidal aggregates, thereby reducing their apparent inhibitory activity [3].
    • Procedure:
      • Run your primary assay with this compound at a concentration near its apparent IC50.
      • Repeat the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80).
    • Interpretation: A significant reduction (e.g., >50%) in inhibitory activity in the presence of detergent strongly suggests the compound is acting as a colloidal aggregator [3] [1].
  • Dynamic Light Scattering (DLS)

    • Principle: Directly measures the size of particles in solution.
    • Procedure: Prepare this compound at the same concentration used in the activity assay and analyze the solution using DLS.
    • Interpretation: The presence of particles in the 50-1000 nm size range is a strong indicator of colloidal aggregation [3].
Characterizing Inhibition Kinetics

The shape of the dose-response curve can reveal interference.

  • Procedure: Perform a full concentration-response curve for this compound in your primary assay. Ensure a sufficient data range (e.g., from no inhibition to full inhibition) and fit the data to a standard model to determine the Hill coefficient (nH).
  • Interpretation: A Hill coefficient close to 1.0 is typical for a well-behaved inhibitor. Coefficients significantly greater than 1.5 can indicate cooperative binding or, more commonly, interference mechanisms like aggregation [3] [2].

The following diagram illustrates the logical workflow for triaging an initial hit like this compound, integrating the key counter-screens described above.

G Start Initial Hit from Screening (e.g., this compound) CC Confirm compound identity and purity (LC-MS) Start->CC DR Obtain Full Dose-Response Curve CC->DR CheckHill Analyze Hill Coefficient (nH) DR->CheckHill HillNormal nH ≈ 1.0 CheckHill->HillNormal HillHigh nH > 1.5 CheckHill->HillHigh ThiolScreen Thiol Reactivity Counter-Screens (ALARM NMR, GSH Adduct) HillNormal->ThiolScreen DetergentTest Detergent Reversal Test HillHigh->DetergentTest AggPos Activity Attenuated (Potential Aggregator) DetergentTest->AggPos AggNeg Activity Unchanged DetergentTest->AggNeg AggNeg->ThiolScreen ThiolPos Reactive Signal (Promiscuous Compound) ThiolScreen->ThiolPos ThiolNeg No Reactivity ThiolScreen->ThiolNeg OrthoAssay Orthogonal Assay (Different readout/technology) ThiolNeg->OrthoAssay OrthoPos Activity Confirmed OrthoAssay->OrthoPos OrthoNeg No Activity OrthoAssay->OrthoNeg Validate Compound Validated for Further Study OrthoPos->Validate

Workflow for Triage of a Screening Hit

Key Takeaways for Researchers

  • Assume Interference First: When you identify an initial hit, especially a natural product alkaloid, your first hypothesis should be that it is an artifact. One study found that 65% of published histone acetyltransferase inhibitors were assay interference compounds [1].
  • No Single Test is Conclusive: Use a combination of orthogonal assays. A compound that passes one counter-screen may fail another.
  • Structure is a Guide, Not Proof: While some chemotypes are notorious (e.g., rhodanines, alkylidene pyrazolones), the absence of a "bad" motif does not guarantee a clean compound. Experimental validation is essential [3] [2].
  • Logical SAR is Paramount: The most convincing evidence for a true, specific interaction is a clear and logical Structure-Activity Relationship (SAR). If minor structural changes lead to a complete loss of activity, it argues against a non-specific interference mechanism [3].

References

A Framework for Testing Compound Stability

Author: Smolecule Technical Support Team. Date: February 2026

When working with a compound that lacks published stability data, a systematic approach is necessary. The following table outlines the key factors to investigate and potential issues that can arise if they are not controlled.

Factor to Investigate Potential Stability Issue Consequence in Cell Culture
Light Exposure [1] Photodegradation; chemical structure breakdown by light. Reduced active compound concentration; formation of inactive or toxic by-products.
Temperature [2] Thermal degradation; accelerated breakdown at higher temperatures (e.g., 37°C). Loss of compound efficacy over the duration of the experiment.
pH of Media [2] Hydrolysis or other pH-dependent chemical reactions. Inactivation of the compound; variable results between different media types.
Serum Components Binding to serum proteins (e.g., albumin); enzymatic degradation. Altered bioavailability; the "free" concentration of the compound is lower than nominal.
Reactive Media Components Interaction with vitamins, salts, or other components [1]. Unpredictable degradation or complex formation.
Adherence to Plastic Non-specific binding to culture vessel walls. Effective dose delivered to cells is lower than calculated.

Proposed Experimental Workflow

To systematically test your compound's stability, you can follow the workflow below. This diagram outlines a logical sequence of experiments to identify and mitigate stability issues.

Start Start: Suspected Compound Instability Analyze Analyze Stock Solution Start->Analyze TestMedia Test in Cell Culture Media Analyze->TestMedia TestCells Test in Cell Culture (with cells) TestMedia->TestCells Identify Identify Main Degradation Factor TestCells->Identify Implement Implement Stabilization Strategy Identify->Implement Validate Validate Final Protocol Implement->Validate

Step 1: Analyze the Stock Solution

Before testing in complex media, establish a baseline.

  • Methodology: Prepare a stock solution of your compound in a standard solvent (e.g., DMSO, ethanol). Store aliquots under different conditions: -20°C (long-term), 4°C (short-term), and room temperature.
  • Analysis: Use a method like High-Performance Liquid Chromatography (HPLC) to measure the concentration and purity of the compound over time (e.g., day 0, 1, 7, 30). This confirms the stock's inherent stability and establishes a reference for later steps.
Step 2: Test Stability in Cell Culture Media

This step isolates compound-media interactions.

  • Methodology: Spike the compound into the cell culture media you plan to use (without cells). Incubate the media under standard culture conditions (37°C, 5% CO₂). Take samples at multiple time points (e.g., 0, 6, 24, 48, 72 hours).
  • Analysis: Use HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the remaining parent compound and identify any degradation products. Compare results between serum-free and serum-containing media to assess the impact of serum proteins.
Step 3: Test in a Live Cell Culture System

This assesses stability in the complete, biologically relevant environment.

  • Methodology: Treat cells with the compound as you would for a normal experiment. At your chosen time points, collect not just the cells, but also the conditioned media.
  • Analysis: Process the conditioned media to remove cells and debris, then analyze it via HPLC or LC-MS. A decrease in compound concentration in the media over time, compared to the media-only control from Step 2, can indicate cellular uptake or metabolism.
Step 4: Implement and Validate Stabilization Strategies

Based on your findings, implement countermeasures.

  • If light-sensitive: Wrap culture vessels in aluminum foil; use amber vials for stock solutions [1].
  • If pH-sensitive: Consider using a different, more suitable buffer system.
  • If unstable in media: Refresh the compound-containing media more frequently. For long-term assays, this may mean dosing multiple times.
  • General best practice: Prepare fresh stock solutions frequently and avoid repeated freeze-thaw cycles.

Key Troubleshooting FAQs

  • Q: My compound's efficacy drops after 24 hours in culture. What is the most likely cause?

    • A: This is a classic sign of compound instability. The most common causes are thermal degradation at 37°C or metabolism by the cells themselves. Follow Steps 2 and 3 above to distinguish between these two possibilities.
  • Q: I get high variability in my biological readouts between experiments. Could compound stability be a factor?

    • A: Yes, absolutely. Inconsistent handling of the stock solution (e.g., variable storage conditions, number of freeze-thaw cycles) or differences in media preparation between experiments can lead to varying effective concentrations, causing high variability.
  • Q: How can I be sure my observed biological effect is from my compound and not a degradation product?

    • A: This is a critical consideration. The HPLC or LC-MS analysis from Steps 1-3 is essential. If you detect significant degradation products, you may need to isolate or synthesize them to test their biological activity independently.

References

Core Principles of Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing any extraction process involves systematically testing how Key Process Variables (KPVs) affect the Critical Quality Attributes (CQAs), such as yield and purity. The table below outlines the primary variables to investigate.

Key Process Variable (KPV) Typical Investigation Range Potential Impact on Yield
Extraction Solvent Polar (e.g., methanol, ethanol) to non-polar (e.g., hexane) mixtures; acid/alkali modifiers. Polarity and pH dramatically influence compound solubility and mass transfer [1].
Temperature Typically from ambient to solvent's boiling point (e.g., 30°C - 80°C). Higher temperatures increase solubility and diffusion rates, but can degrade heat-sensitive compounds [2].
Time Several hours (e.g., 1 - 8 hours); can be tested in stages [2]. Longer times allow for greater mass transfer, but may have diminishing returns or lead to degradation.
Liquid-to-Solid Ratio Varies widely; e.g., from 5:1 to 15:1 (mL/g) [2]. A higher ratio increases concentration gradient, driving diffusion, but becomes inefficient after a point.
Particle Size Coarse grind to fine powder. Smaller particles increase surface area, significantly enhancing extraction efficiency.

Experimental Workflow for Systematic Optimization

The following diagram outlines a structured methodology for planning and executing your optimization experiments.

start Define Objective: Maximize Leptomerine Yield step1 1. Literature Review & Pre-experimental Planning start->step1 step2 2. Single-Factor Experiments step1->step2 Identify initial ranges for KPVs step3 3. Statistical Optimization (e.g., RSM, DoE) step2->step3 Determine significant factors & interactions step4 4. Model Validation & Final Experiment step3->step4 Verify predicted optimal conditions end Establish Optimized Extraction Protocol step4->end

Step 1: Pre-experimental Planning
  • Identify Your Compound: Confirm this compound's chemical structure, polarity, and stability.
  • Select Analytical Method: Establish a reliable quantitative method (e.g., HPLC-UV/MS) to measure this compound concentration in your extracts.
Step 2: Single-Factor Experiments
  • Objective: Determine the preliminary effect and approximate optimal range for each KPV.
  • Protocol: Vary one factor at a time (OFAT) while keeping others constant. For example, perform extractions at 40°C, 50°C, 60°C, and 70°C, using the same solvent, time, and ratio.
Step 3: Statistical Optimization with Response Surface Methodology (RSM)
  • Objective: Find the global optimum by understanding interactions between variables.
  • Protocol: Use a design like Box-Behnken or Central Composite Design (CCD) [2]. These designs efficiently explore multiple factors with fewer experimental runs. The data is fitted to a mathematical model to predict the optimal combination of parameters.
Step 4: Model Validation
  • Objective: Confirm the model's accuracy.
  • Protocol: Perform a new extraction using the predicted optimal conditions. Compare the experimental yield with the model's prediction.

Troubleshooting Common Issues

Q: My extraction yield is consistently low, even after adjusting primary variables.

  • A: Investigate pre-treatment methods. Ensure your source material is properly dried and ground to a fine, consistent powder. Consider techniques like sonication (ultrasound-assisted extraction) or microwave-assisted extraction to disrupt cell walls and improve solvent penetration.

Q: My extract is highly pigmented or viscous, interfering with analysis.

  • A: This suggests excessive co-extraction of impurities. Implement a clean-up step after the initial extraction. This could involve liquid-liquid partitioning (e.g., with ethyl acetate or n-butanol) or a simple solid-phase extraction (SPE) cartridge to isolate the target compound from the crude mixture.

Q: The yield from my validation experiment was lower than the model predicted.

  • A: This indicates the model may be overfitting or a critical factor was missed.
    • Re-check the accuracy of your analytical standard and calibration curve.
    • Ensure the experimental conditions (like temperature control) were precisely maintained during the validation run.
    • Consider if another variable, such as solvent pH or the number of repeated extractions on the same material, should be included in the model.

Q: How can I make my extraction process more environmentally friendly?

  • A: Explore Green Solvents. Ethanol-water mixtures are a excellent, low-toxicity option for many medium-polarity compounds like alkaloids. Also, investigate the liquid-to-solid ratio to minimize solvent waste without compromising yield [2].

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to typical problems encountered in LC-MS method development.

FAQ 1: My analyte has a very low response. How can I improve sensitivity? Low sensitivity can stem from various sources. Please follow the troubleshooting flowchart below.

sensitivity_troubleshooting Sensitivity Troubleshooting Flowchart (Width: 760px) start Low Analyte Signal sample_prep Check Sample Preparation (Concentration, Purity, Solvent) start->sample_prep ms_params Optimize MS Parameters (Parent/Daughter Ions, CE, Voltage) sample_prep->ms_params lc_params Optimize LC Parameters (Mobile Phase pH, Column, Flow Rate) ms_params->lc_params contam Check for Source Contamination lc_params->contam verify Signal Improved? contam->verify Clean source if needed end_yes Issue Resolved verify->end_yes Yes end_no Consider Instrument Service or Advanced Techniques verify->end_no No

FAQ 2: What are the best practices to avoid contaminating my LC-MS system? Contamination is a major cause of downtime and unreliable data.

  • Use a Divert Valve: Install a switching valve to direct only the peak of interest into the mass spectrometer. Divert the initial void volume (t0) and the high organic wash portion of the gradient to waste to prevent non-volatile materials from contaminating the ion source [1] [2].
  • Employ Sample Cleanup: Always use some form of sample preparation. For clean samples, simple filtration may suffice. For complex matrices (like plasma), use robust techniques like Solid-Phase Extraction (SPE) [2].
  • Use Volatile Mobile Phases: Only use volatile additives in your mobile phases, such as formic acid, ammonium acetate, or ammonium formate. Avoid non-volatile buffers like phosphate, which will deposit in the ion source and suppress ionization [2].

FAQ 3: How do I know if a problem is with my method or the instrument? Implement a benchmarking method [2]. This is a pre-established, well-characterized method for a standard compound (like reserpine). When you suspect a problem, run this method.

  • If the benchmark results are normal: The problem lies with your specific analytical method or sample preparation.
  • If the benchmark results are abnormal: The problem is likely with the LC-MS instrument itself, and system maintenance or diagnostics should be performed.

Detailed Experimental Protocol: LC-MS Method Development & Optimization

The following workflow provides a general strategy for developing a robust LC-MS method, synthesizing steps from multiple scientific studies [1] [3] [4]. You can adapt this for Leptomerine.

method_workflow LC-MS Method Development Workflow (Width: 760px) step1 1. Prepare Pure Standard (Dilute to 50 ppb - 2 ppm in a suitable solvent) step2 2. MS/MS Optimization (Infusion experiment to find parent ion, optimize voltage and collision energy) step1->step2 step3 3. LC Optimization (Select column & mobile phase, optimize gradient and flow rate) step2->step3 step4 4. Final Method Validation (Assess linearity, accuracy, precision, LOD, LOQ per ICH/USFDA guidelines) step3->step4

Step 1: Sample and Standard Preparation
  • Use a Pure Standard: Use a high-purity this compound standard to avoid interference [4].
  • Concentration: Prepare a standard solution in a suitable solvent (e.g., a mix of prospective mobile phases) at a concentration range of 50 ppb to 2 ppm, depending on instrumental sensitivity [4].
  • Solvent Compatibility: The solvent must fully dissolve the analyte and be compatible with the LC-MS system (e.g., avoid non-volatile salts).
Step 2: MS/MS Parameter Optimization

This is typically done via direct infusion of the standard solution into the MS.

  • Parent Ion Identification: Identify the precursor ion ([M+H]⁺ or [M-H]⁻) by scanning a suitable mass range. If signal is low, check for adducts like [M+NH₄]⁺ [4].
  • Optimize Ionization Voltage: Perform a voltage scan (e.g., orifice voltage) to find the value that gives the maximum response for the parent ion [4].
  • Fragment Ion Identification & Collision Energy (CE) Optimization: In the collision cell, scan a range of collision energies. Identify the most abundant and characteristic daughter ions. Optimize the CE for each specific parent-to-daughter ion transition (MRM pair). It is good practice to optimize at least two MRM pairs per compound—one for quantification and another for confirmation [4].
Step 3: Liquid Chromatography Optimization

The goal is to achieve good separation and a sharp, symmetrical peak.

  • Column Selection: Start with a C18 column for non-polar compounds. For more complex separations, consider other phases like HSS T3 or BEH C18 [5].
  • Mobile Phase: Use volatile buffers. A common starting point is 10 mM ammonium acetate or 0.1% formic acid in water as the aqueous phase (A) and acetonitrile or methanol as the organic phase (B) [2] [5].
  • Systematic Optimization: Vary key parameters to find the optimal conditions. The table below summarizes factors to investigate, drawing from experimental designs in the literature.
Factor to Investigate Typical Range / Options Objective & Impact
Mobile Phase pH [3] [5] e.g., 4.2, 4.8, 5.3 Impacts ionization efficiency and retention time. Test with volatile acids/bases.
Organic Modifier [5] Acetonitrile vs. Methanol Affects selectivity, retention, and back-pressure. Acetonitrile often provides sharper peaks.
Gradient Program [1] [5] Vary %B over time (e.g., 10%-95%) Separates analytes from each other and from matrix interferences.
Flow Rate [5] e.g., 0.3, 0.5, 0.6 mL/min Optimizes peak shape and analysis time. Lower flow can improve ionization.
Column Temperature [4] e.g., 22°C, 30°C, 40°C A constant temperature improves retention time reproducibility and peak shape.

For complex optimizations involving multiple interacting factors (e.g., pH, solvent ratio, temperature), using an Experimental Design (DoE) like a Box-Behnken Design is highly efficient compared to testing one variable at a time [1] [3].

Step 4: Method Validation

Once developed, the method must be validated. Key parameters to assess, as per ICH and USFDA guidelines, include [1] [5]:

  • Linearity: Test over a defined concentration range (e.g., 40.0 ng/mL - 10.0 × 10³ ng/mL) [3].
  • Accuracy & Precision: Perform recovery studies at multiple concentrations (e.g., 25%, 50%, 75% of the target level) with repeated measurements [5].
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest levels that can be detected and reliably quantified.
  • Specificity: Ensure the method can distinguish this compound from its potential impurities and degradation products.

Key Takeaways for Your Support Center

  • Systematic Approach is Key: Method development is a stepwise process. MS parameters are optimized first, followed by LC separation [4].
  • Contamination Control is Critical: Proactive use of divert valves and clean mobile phases is essential for instrument longevity and data quality [2].
  • Design of Experiments (DoE) is Powerful: For complex methods, using a chemometric approach like a Box-Behnken design can efficiently find the global optimum conditions and save time and resources [1] [3].

References

Understanding False Positives in AChE Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

A "false positive" in an AChE inhibition assay does not mean the compound is inactive. It signifies that the observed inhibition might be due to chemical interference with the assay's detection method rather than true enzymatic inhibition at the active site [1].

  • The Assay and Its Vulnerability: The most common method for detecting AChE inhibition is the Ellman's method [2] [1]. This assay uses the substrate acetylthiocholine. When AChE hydrolyzes it, it produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to create a yellow-colored product that can be measured [2]. A "false positive" or "chemical inhibition" occurs when a test compound reacts directly with DTNB, preventing the color change, without actually inhibiting the AChE enzyme itself [1].
  • Leptomerine is a True Inhibitor: Based on the search results, this compound (also referred to as this compound in one study [2]) is documented as a genuine AChE inhibitor. It was isolated from Esenbeckia leiocarpa and reported to have an IC50 value of 2.5 µM, which is considered a potent activity [2]. Therefore, your troubleshooting should focus on confirming its activity and ruling out assay artifacts.

Troubleshooting Guide: Identifying True vs. False Inhibition

The table below outlines common issues, their causes, and recommended solutions.

Issue Potential Cause Solution / Confirmatory Experiment
Apparent inhibition due to assay chemistry Compound reacts with DTNB [1] Perform a TLC-based assay or modified Ellman's method to distinguish chemical interference from real enzyme inhibition [1].
Need to confirm true AChE inhibition Requires validation beyond a single assay. Use multiple methods: Molecular docking to confirm binding to active site [3], enzyme kinetics (e.g., Lineweaver-Burk plot) to determine inhibition type (competitive, non-competitive) [2] [4].
Inconsistent results between labs Slight variations in assay protocols (pH, incubation time, solvent concentrations). Strictly standardize the assay protocol. Use a reference inhibitor (e.g., galantamine) in every run to ensure consistency [1].
Determining species specificity Inhibitory effect may vary between AChE from different organisms (electric eel vs. human) [5]. Test compounds against AChE from multiple species (e.g., electric eel, human recombinant) to assess cross-species activity [5].
Prioritizing compounds for further study Need to rank hits from a large-scale screen. Use in silico machine learning models (e.g., MegaAChE) to rapidly score molecules and prioritize the most promising ones for lab testing [5].

Detailed Experimental Protocols

TLC Assay for Detecting Chemical Interference

This method, adapted from a published study, helps visually distinguish true enzyme inhibitors from compounds that interfere chemically with DTNB [1].

  • Workflow: The following diagram outlines the key steps and decision points in this protocol.

D Start Start TLC Assay Spot Spot test compound and control on TLC plate Start->Spot Develop Develop TLC plate in suitable solvent Spot->Develop Spray1 Spray with enzyme solution (AChE in buffer) Develop->Spray1 Incubate1 Incubate in humid chamber Spray1->Incubate1 Spray2 Spray with substrate/DTNB solution (acetylthiocholine & DTNB) Incubate1->Spray2 Incubate2 Incubate in humid chamber Spray2->Incubate2 Analyze Analyze TLC plate Incubate2->Analyze TrueInhib True AChE Inhibitor Analyze->TrueInhib White spot on yellow background ChemInterf Chemical Interference Analyze->ChemInterf Yellow spot unchanged NoActivity No Activity Analyze->NoActivity Entire plate turns yellow

  • Procedure:
    • Spotting: Spot the test compound (this compound) and appropriate controls (e.g., galantamine as a true inhibitor, a known aldehyde like cinnamaldehyde for chemical interference) on a TLC plate.
    • Development: Develop the plate in a suitable solvent system to achieve separation.
    • Enzyme Application: Spray the plate evenly with a solution of AChE enzyme (e.g., from electric eel) in buffer and incubate in a humid chamber at 37°C for about 20 minutes.
    • Substrate/DTNB Application: Spray the plate with a solution containing both acetylthiocholine and DTNB. Incubate again in a humid chamber at 37°C for 10-20 minutes.
    • Interpretation:
      • True AChE Inhibitor: A clear white spot on a yellow background indicates the enzyme is inactive in that zone, so it cannot produce thiocholine and form the yellow dye.
      • Chemical Interference: A yellow spot that appears identical to the background indicates the compound reacted directly with DTNB, preventing the color formation locally.
      • No Activity: A uniformly yellow background indicates no inhibition or interference.
Molecular Docking for Binding Validation

This in silico method predicts how a ligand like this compound binds to the AChE enzyme, confirming its potential as a true inhibitor [3].

  • Workflow: The standard procedure for molecular docking studies is summarized below.

D Start Start Docking Study PrepProt Prepare Protein Structure (Get AChE from PDB, e.g., 2ACE) Remove water, add hydrogens Start->PrepProt PrepLig Prepare Ligand Structure (Sketch this compound) Generate 3D conformers PrepProt->PrepLig DefSite Define Binding Site (Catalytic Anionic Site, PAS) PrepLig->DefSite RunDock Run Docking Simulation DefSite->RunDock Analyze Analyze Docking Pose RunDock->Analyze KeyInter Identify Key Interactions (π-π stacking, cation-π, H-bond) Analyze->KeyInter ValScore Validate with Scoring Function KeyInter->ValScore

  • Procedure:
    • Protein Preparation: Obtain the 3D crystal structure of AChE (e.g., PDB ID: 2ACE from Torpedo californica) from the Protein Data Bank. Clean the structure by removing water molecules and co-crystallized ligands, and add hydrogen atoms.
    • Ligand Preparation: Draw the 2D structure of this compound and generate a 3D model. Use energy minimization to find stable conformations.
    • Define Binding Site: Identify key residues in the AChE active site gorge, such as the catalytic triad (Ser203, His447, Glu334), the anionic site (Trp86), and the peripheral anionic site (Tyr72, Asp74, Tyr124, Trp286, Tyr341) [3] [6].
    • Run Docking: Use docking software (e.g., AutoDock Vina, GOLD) to simulate the binding of this compound into the defined active site.
    • Analysis: Analyze the best docking pose to see if this compound forms key interactions with residues, such as π-π stacking with Trp86 or cation-π interactions, which are common among potent AChE inhibitors [2] [3].

Frequently Asked Questions (FAQs)

Q1: Is this compound a confirmed AChE inhibitor or just a false positive? this compound is documented in the scientific literature as a true AChE inhibitor with a measured IC50 of 2.5 µM [2]. The concept of "false positive" in this context relates to potential chemical interference in the detection method, not the compound's verified biological activity.

Q2: My lab and a collaborator are getting different IC50 values for the same compound. What could be the reason? Minor differences in protocol are a common cause. To resolve this:

  • Standardize: Use identical assay conditions (buffer pH, incubation time, temperature).
  • Use a Reference: Include a standard inhibitor like galantamine or donepezil in both of your assays. If the reference's IC50 is consistent, your protocol is robust. If not, you can pinpoint the variable causing the discrepancy [1].
  • Consider Species: Confirm you are both using AChE from the same species (e.g., electric eel vs. human), as potency can vary [5].

Q3: Are there computational tools to help prioritize AChE inhibitors before lab testing? Yes. Tools like the MegaAChE website use machine learning models trained on large datasets of known AChE inhibitors. You can input the structure of your compounds to get a predicted activity score, helping you focus laboratory resources on the most promising hits [5].

References

A Template for Assay Optimization from Related Research

Author: Smolecule Technical Support Team. Date: February 2026

You can adapt the following methodology, detailed in the assessment of ceanothane triterpenes as cholinesterase inhibitors, to create a guide for Leptomerine [1]. The core activities and key parameters from this study are summarized below.

Table 1: Core Assay Development Activities

Activity Key Parameters from Literature Potential Application to this compound

| Initial Activity Screening | - Determine IC50 values.

  • Test affinity for different related enzymes (e.g., AChE vs BChE). | Establish this compound's potency and selectivity. | | Mechanism of Action Studies | - Kinetic analysis (e.g., competitive, non-competitive).
  • Molecular docking studies.
  • Propidium iodide displacement tests to identify binding sites. | Identify how this compound inhibits its target. | | Data Interpretation | - Correlate inhibitory activity with binding to specific sites (e.g., Peripheral Anionic Site). | Understand functional implications of the interaction. |

Here is a generalized experimental workflow for inhibitor characterization, based on the methods used in the study [1]:

start Start Assay Optimization screen Initial Activity Screening start->screen kinetics Mechanism of Action Studies screen->kinetics ic50 Determine IC50 Values screen->ic50 selectivity Test Enzyme Selectivity screen->selectivity interpret Data Interpretation & Analysis kinetics->interpret kinetic_assay Perform Kinetic Analysis kinetics->kinetic_assay molecular_dock Conduct Molecular Docking kinetics->molecular_dock binding_site Identify Binding Site kinetics->binding_site end Optimized Protocol Defined interpret->end

References

Leptomerine solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is leptomerine and its primary research application? this compound is a quinolinone-type alkaloid naturally found in plants like Esenbeckia leiocarpa [1]. Its most significant documented activity is as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 2.5 μM, an activity level comparable to the reference drug galanthamine [1]. This makes it a compound of interest for research into Alzheimer's disease therapeutics.

  • From which plant source has this compound been isolated? this compound has been isolated from the stems of Esenbeckia leiocarpa (a tree native to Brazil, commonly known as guarantã) through a bioactivity-guided fractionation process [1].

  • What analytical methods are used for this compound analysis? The isolation and identification of this compound have been achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [1]. Common detectors for such analyses include Diode Array Detectors (DAD) or Variable Wavelength Detectors (VWD), which are suitable for chromophoric compounds like alkaloids [2].

Experimental Protocols & Workflows

Isolation and Identification Workflow

The following diagram outlines the key steps for isolating this compound from plant material, based on the procedure from the research [1].

G Start Start: Plant Material (Esenbeckia leiocarpa stems) Step1 Maceration Extraction with Ethanol Start->Step1 Step2 Acid-Base Partition: 1. Dissolve in HCl 0.1M 2. Hexane wash 3. Basify with NH4OH 4. Chloroform extraction Step1->Step2 Step3 Obtain Alkaloid Fraction (Chloroform phase) Step2->Step3 Step4 RP-HPLC Purification (Mobile Phase: Acetonitrile-Water-Methanol) Step3->Step4 Step5 Isolation of this compound Step4->Step5 Step6 Identification via 1D/2D NMR and MS Step5->Step6

Detailed Methodology [1]:

  • Extraction: Powdered dry stems of E. leiocarpa are extracted with ethanol using a maceration method (typically 5 repetitions with 1.5L of solvent per 1000g of plant material).
  • Acid-Base Partition (Liquid-Liquid Extraction):
    • The ethanol extract is dissolved in an aqueous acid solution (HCl 0.1 M).
    • The acid solution is partitioned with hexane to remove non-alkaloid, non-polar components.
    • The remaining acid aqueous fraction is basified to pH 10 using ammonium hydroxide (NH4OH).
    • The alkaloids, including this compound, are then extracted into chloroform (CHCl3). This chloroform fraction is the alkaloid-rich fraction.
  • Chromatographic Purification: The alkaloid fraction is further purified using preparative RP-HPLC. The cited method uses a mobile phase of acetonitrile-water-methanol (10:45:45, v/v/v) with UV detection at 242 nm.
  • Identification: The final identification of purified this compound is confirmed through spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments and comparison with literature data.
Troubleshooting Guide for Common Scenarios
Scenario & Symptoms Possible Cause Recommended Solution
Low yield during extraction. Incomplete extraction or inefficient partitioning during acid-base steps. Ensure proper powdering of plant material. Increase maceration time or repetitions. Check pH during acid and base steps critically.
Co-elution or poor separation during HPLC. HPLC method not optimized for complex alkaloid mixture. Adjust mobile phase gradient or composition. Consider using a different column (e.g., C8 or C18). Use a photodiode array detector (DAD) to check peak purity [2].
Low aqueous solubility for bioassays. This compound is a natural alkaloid which may have limited water solubility. Consider formulation strategies. A proven approach for similar alkaloids (e.g., piperine) is nanoparticle formulation to drastically increase aqueous solubility and bioavailability [3].
Handling hazardous solvents (CHCl3, hexane). Solvents classified as Substances of Very High Concern (SVHC) [4]. Follow green chemistry principles. For the partitioning step, consult solvent selection guides to find safer alternatives (e.g., ethyl acetate, cyclopentyl methyl ether, or 2-methyltetrahydrofuran) [4].

Key Properties & Solvent Notes

The table below summarizes the key chemical and biological data available for this compound.

Property Detail / Value Context / Source
Biological Activity Acetylcholinesterase (AChE) Inhibitor Isolated via bioassay-guided fractionation [1]
IC50 Value 2.5 μM Reference compound Galanthamine IC50 = 1.7 μM [1]
Natural Source Esenbeckia leiocarpa stems Family: Rutaceae [1]
Class Alkaloid (4-quinolinone type) Confirmed by NMR [1]
Reported Solvents Chloroform, Methanol Used in extraction and chromatographic isolation [1]

Important Note on Solvent Compatibility: The search results do not provide an explicit list of compatible and incompatible solvents for this compound. The solvents mentioned (chloroform, methanol, acetonitrile, water) are those used in its extraction and chromatographic separation [1]. Their suitability for other experimental contexts, such as long-term storage or cell-based assays, must be empirically determined.

Research Gaps and Forward-Look

Based on the available information, here are critical areas for further investigation to fully characterize this compound:

  • Comprehensive Solvent Profiling: Systematic studies are needed to determine this compound's solubility, stability, and compatibility with a wide range of solvents (e.g., DMSO, buffers of various pH, ethanol) beyond those used in its isolation.
  • Advanced Formulation Development: Given the success of nanoparticle formulations in enhancing the solubility and brain uptake of other natural alkaloids like piperine [3], this strategy should be explored for this compound to improve its applicability for in vivo studies.
  • Analytical Method Validation: While an RP-HPLC method is reported for isolation, a fully validated stability-indicating method for quantifying this compound in various matrices (e.g., plasma, plant extracts) is not described in the provided literature and would be a valuable tool for researchers.

References

Frequently Asked Questions (FAQs) on Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Steps Key Principle

| Low overall signal in my assay. | 1. Verify Sample Integrity: Ensure the target molecule is stable in your sample matrix. 2. Check Reagent Activity: Confirm enzyme conjugates or detection antibodies have not degraded. 3. Optimize Incubation: Increase incubation times or temperatures for binding steps. 4. Review Instrumentation: Ensure detectors are calibrated and using correct wavelengths. | Assay Optimization | | My results show high background noise. | 1. Increase Wash Stringency: Add mild detergents or increase wash volume/frequency. 2. Block Non-Specific Binding: Use a different blocking agent (e.g., BSA, non-fat milk, casein). 3. Optimize Antibody Concentration: Titrate detection antibodies to find the optimal signal-to-noise ratio. 4. Filter Samples: Pre-clear samples by centrifugation or filtration to remove particulates. | Signal-to-Noise Ratio | | The assay sensitivity is insufficient for my target. | 1. Switch Detection Methods: Consider more sensitive techniques like chemiluminescence or fluorescence over colorimetry. 2. Implement Signal Amplification: Use systems with enzymatic amplification (e.g., tyramide signal amplification). 3. Pre-concentrate Samples: Use filtration or extraction to increase the effective concentration of your target. 4. Explore Alternative Platforms: Transition to more sensitive platforms like LC-MS/MS or immuno-PCR [1]. | Method Selection & Amplification |

Technical Guides & Workflows

Accurate Mass Screening for Novel Substances

This non-targeted workflow is ideal for detecting and identifying unknown compounds or metabolites, which can be crucial when developing a new detection assay.

Detailed Protocol:

  • Step 1: Sample Preparation. Prepare samples (e.g., urine, serum, tissue homogenate) using protein precipitation or solid-phase extraction to remove interfering salts and macromolecules [1].
  • Step 2: Liquid Chromatography (LC). Separate compounds using a C18 reversed-phase column with a water/acetonitrile gradient. This reduces ion suppression in the mass spectrometer [1].
  • Step 3: High-Resolution Mass Spectrometry (HRMS). Analyze the sample using an instrument like a Q-TOF (Quadrupole Time-of-Flight). Collect data in both positive and negative ionization modes for broad coverage [1].
  • Step 4: Data Analysis. Use the accurate mass data to screen against databases of theoretical compound masses. A mass error of <5 ppm is typically required for confident identification [1].

The workflow for this method can be visualized as follows:

G Sample Sample LC LC Sample->LC Extraction HRMS HRMS LC->HRMS Separation Data Data HRMS->Data Accurate Mass ID ID Data->ID Database Search

Diagram 1: Accurate mass screening workflow for novel substance analysis.

Enzyme Activity-Based Detection

Some targets can be detected indirectly by measuring the activity of an associated enzyme. The study on detecting sphingomyelinase in urine for leptospirosis diagnosis is an excellent, published example of this approach [2].

Detailed Protocol (Adapted from Sphingomyelinase Detection):

  • Step 1: Sample Collection. Collect urine samples and clarify by centrifugation to remove debris [2].
  • Step 2: Reaction Incubation. Incubate the sample with a sphingomyelinase-specific substrate. Commercial kits often use a fluorescent or colorimetric derivative of sphingomyelin [2].
  • Step 3: Signal Measurement. Detect the reaction product (e.g., phosphorylcholine) spectrophotometrically or fluorometrically. The signal intensity is proportional to sphingomyelinase activity in the original sample [2].
  • Step 4: Data Interpretation. Compare results against a standard curve of known enzyme activity. In the referenced study, this method achieved 80.64% detection sensitivity in patient samples, outperforming traditional culture methods [2].

The logic of validating such a biomarker is outlined below:

G Start Febrile Patient Sample Test Test for Biomarker (e.g., Enzyme Activity) Start->Test Compare Compare to Gold Standard Diagnosis Test->Compare Result Calculate Sensitivity & Specificity Compare->Result

Diagram 2: Logical flow for validating a novel diagnostic biomarker.

Key Takeaways for Your Research on Leptomerine

Since "this compound" itself is not a well-defined compound in the available scientific literature, the most effective path is to apply these general principles:

  • Define the Target: First, clarify the chemical nature of this compound (e.g., is it an alkaloid, a flavonoid, a small molecule?). This will determine the best detection method [3].
  • Choose an Appropriate Platform: Start with a highly sensitive and versatile technique like LC-HRMS for discovery and identification, as it can handle unknown compounds [1].
  • Consider Indirect Assays: If direct detection is challenging, investigate if this compound has a known biological activity (e.g., inhibits a specific enzyme) that can be used to develop an indirect, activity-based assay, similar to the sphingomyelinase example [2].
  • Rigorously Optimize and Validate: Whatever method you choose, follow structured troubleshooting and optimization protocols as outlined in the FAQs and guides above to push the limits of your assay's sensitivity.

References

Leptomerine specificity AChE vs BuChE

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Leptomerine

The primary data for this compound comes from a phytochemical study of Esenbeckia leiocarpa [1]. The key finding is summarized in the table below.

Compound AChE Inhibitory Activity (IC₅₀) Type of AChE Used Reported BChE Activity
This compound 2.5 µM [1] Electric eel (Electrophorus electricus) [1] Present, but quantitative data (e.g., IC₅₀) not specified in available excerpt [1]

The same study noted that this compound and other isolated quinoline alkaloids "were also observed to evidence butyrylcholinesterase (BChE) inhibition," but the specific numerical data for this compound's activity against BuChE was not included in the accessible excerpt [1].

Experimental Protocol for Key Data

The methodology for determining the AChE inhibitory activity of this compound is based on standard colorimetric assays widely used in the field [1].

  • Method: In vitro acetylcholinesterase inhibition assay.
  • Enzyme Source: Acetylcholinesterase from electric eel (Electrophorus electricus) [1]. This is a common source for initial screening studies.
  • Standard Assay: The Ellman's method is the most frequently used protocol for this purpose [1] [2].
    • Principle: The enzyme hydrolyzes the substrate acetylthiocholine, producing thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate, a yellow-colored anion, which is measured spectrophotometrically.
    • Inhibition Test: The test compound (e.g., this compound) is incubated with the enzyme and substrate. Its ability to inhibit AChE is measured by the reduction in the rate of color formation compared to a control without the inhibitor.
    • Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (concentration required to inhibit 50% of enzyme activity) is determined from dose-response curves [1] [2].

The Scientific Context of Cholinesterase Inhibition

Understanding the rationale behind targeting AChE and the significance of BuChE selectivity can help frame future research on this compound.

A Neurotransmitter: Acetylcholine (ACh) B Enzyme: Acetylcholinesterase (AChE) A->B Binds to C Enzyme: Butyrylcholinesterase (BuChE) A->C Binds to E Normal Cholinergic Neurotransmission A->E Enables Signal Transmission D Hydrolysis Products: Choline + Acetate B->D Catalyzes Hydrolysis C->D Catalyzes Hydrolysis F Impaired Cholinergic Neurotransmission D->F Leads to G Alzheimer's Disease (AD) Brain G->F H Therapeutic Strategy: AChE/BChE Inhibitors H->B Inhibits H->C Inhibits

  • The Cholinergic Hypothesis in AD: The foundational theory for using AChE inhibitors in Alzheimer's Disease treatment is the cholinergic hypothesis [1] [2]. This posits that the memory and cognitive deficits in AD are associated with a loss of cholinergic function in the brain. By inhibiting AChE, the enzyme responsible for breaking down acetylcholine (ACh), these drugs increase the availability of ACh at synapses, thereby improving cholinergic neurotransmission and alleviating symptoms [1] [2] [3].

  • The Role of BuChE Selectivity: Butyrylcholinesterase (BuChE) is another enzyme that can hydrolyze ACh. Its role becomes more critical in the later stages of Alzheimer's Disease.

    • In a healthy brain and early AD, AChE is the primary regulator of ACh levels [2] [4].
    • As AD progresses, AChE activity declines, while BuChE activity can increase by up to 120% [4]. At this stage, BuChE takes over a significant role in ACh hydrolysis.
    • Therefore, developing inhibitors that target both AChE and BuChE, or are selective for BuChE, is an active area of research for treating late-stage AD, as this may provide a more comprehensive therapeutic effect [4] [5].

Research Implications and Data Gaps

This compound is a promising natural product with confirmed AChE inhibitory activity. However, the available data is insufficient for a definitive comparison of its specificity.

  • Current Knowledge Gap: The critical piece of missing information is the IC₅₀ value for this compound against BuChE. Without this quantitative data, its selectivity index (e.g., AChE IC₅₀ / BuChE IC₅₀) cannot be calculated.
  • Modern Research Trajectory: The field has moved toward computational methods like molecular docking and molecular dynamics simulations to elucidate binding mechanisms and predict selectivity at the atomic level before conducting complex lab experiments [6] [7] [8]. Future research on this compound would likely employ these techniques to understand its interactions with both AChE and BuChE, guiding the development of more effective analogs.

References

Leptomerine cytotoxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Leptomerine in Scientific Context

This compound is identified in the literature as a 4-quinolone alkaloid isolated from plant sources, specifically mentioned alongside other alkaloids from the plant Evodia rutaecarpa [1]. These compounds are noted for a range of biological activities, including:

  • Anti-Helicobacter pylori activity
  • Cytotoxicity against cancer cell lines
  • Anti-inflammatory activity [1]

However, the search results do not contain quantitative cytotoxicity data (such as IC₅₀ values) for this compound against specific cell lines, which is essential for the comparison you need.

Cytotoxicity Assessment Methods for Researchers

To aid your evaluation of future studies, here is a summary of common experimental methods used to generate cytotoxicity profiles. Understanding these protocols is crucial for a fair comparison between different compounds.

The table below outlines several standard assays used to assess cell viability and cytotoxicity.

Assay Name Principle of the Method Key Measurable Output
MTT Assay [2] Measures activity of mitochondrial enzymes in viable cells that reduce yellow MTT to purple formazan crystals. Absorbance of formazan solution, proportional to viable cell number.
LDH Release Assay [2] Measures lactate dehydrogenase (LDH) enzyme released from damaged cells with compromised membranes. Amount of colored formazan product formed, proportional to LDH released and level of cell damage.
ATP Assay [3] Quantifies cellular ATP levels, a sensitive indicator of metabolically active viable cells. Luminescent signal generated from luciferase reaction with ATP.
Trypan Blue Exclusion [2] Differentiates live and dead cells based on membrane integrity; viable cells exclude the dye. Number of unstained (live) vs. blue-stained (dead) cells counted.

These methods are performed following standardized guidelines (e.g., ISO 10993-5) to ensure reliability and reproducibility [3]. The workflow for a typical in vitro cytotoxicity test is summarized in the diagram below.

CytotoxicityWorkflow Start Start Cytotoxicity Assay Seed Seed Cells in Culture Plate Start->Seed Treat Treat with Test Compound Seed->Treat Incubate Incubate for Specified Time Treat->Incubate Assay Perform Viability/Cytotoxicity Assay Incubate->Assay Measure Measure Output (Spectrophotometry, Luminescence, Microscopy) Assay->Measure Analyze Analyze Data (e.g., Calculate % Cell Viability, IC50) Measure->Analyze

References

Potency Ranking of Leptomerine and Other Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name IC₅₀ Value (μM) Relative Potency (Galanthamine = 1) Plant Source
Leptomerine 2.5 μM [1] ~0.7 Esenbeckia leiocarpa
Galanthamine (Reference) 1.7 μM [1] 1 Amaryllidaceae plants
Physostigmine (Reference) 0.4 μM [1] ~4.3 Physostigma venenosum
Kokusaginine 46 μM [1] ~0.04 Esenbeckia leiocarpa
Leiokinine A 210 μM [1] ~0.008 Esenbeckia leiocarpa
Skimmianine 1400 μM [1] ~0.001 Esenbeckia leiocarpa

IC₅₀ Definition: The half-maximal inhibitory concentration; a lower value indicates a more potent compound [1].

This compound demonstrates significant potency, with an activity close to that of the established drug galanthamine and considerably stronger than other alkaloids isolated from the same plant [1].

Detailed Experimental Protocol

The quantitative data for this compound was obtained through a bioactivity-guided fractionation study. Here is a summary of the key experimental methodology [1]:

  • Plant Material and Extraction: Stems of Esenbeckia leiocarpa were collected, dried, powdered, and extracted using ethanol through a maceration process [1].
  • Bioassay-Guided Fractionation: The crude ethanol extract was subjected to an acid-base partition to yield hexane and chloroform (alkaloid) fractions. The potent AChE-inhibiting alkaloid fraction was identified and selected for further purification [1].
  • Compound Isolation: The alkaloid fraction was separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a mobile phase of acetonitrile-water-methanol. This process isolated this compound and other alkaloids [1].
  • AChE Inhibition Assay (Ellman's Method): The anticholinesterase activity of the isolated compounds was tested in vitro.
    • Reaction Mixture: Included acetylthiocholine iodide (substrate) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer [1].
    • Enzyme Interaction: Test compounds were pre-incubated with the enzyme AChE from Electrophorus electricus (electric eel) [1].
    • Measurement: The reaction was initiated by adding the substrate. The enzyme activity was determined by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion, produced from the reaction of thiocholine with DTNB, using a spectrophotometer [1].
    • IC₅₀ Calculation: The concentration of the test compound that inhibited 50% of the AChE activity under the assay conditions was calculated and reported as the IC₅₀ value [1].

Proposed Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the cholinergic hypothesis of Alzheimer's Disease and the mechanism of acetylcholinesterase inhibitors like this compound.

AChSynthesis Choline + Acetyl-CoA AChRelease ACh Release into Synapse AChSynthesis->AChRelease AChBinding ACh Binds to Postsynaptic Receptor AChRelease->AChBinding AChE Acetylcholinesterase (AChE) (Hydrolyzes ACh) AChRelease->AChE Synaptic Cleft SignalTransduction Postsynaptic Signal Transduction AChBinding->SignalTransduction NormalMemory Normal Memory & Executive Function SignalTransduction->NormalMemory AChDepletion ACh Depletion in Synapse AChE->AChDepletion SymptomOnset Memory Loss & Cognitive Decline AChDepletion->SymptomOnset This compound This compound (AChE Inhibitor) This compound->AChRelease  Increases ACh Availability This compound->AChE  Inhibits

The pathway illustrates the therapeutic rationale: by inhibiting AChE, this compound increases acetylcholine availability in the synapse, thereby boosting cholinergic neurotransmission to alleviate cognitive symptoms [2] [3].

Conclusion

References

Leptomerine binding mode AChE crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Leptomerine Profile and Experimental Data

This compound is a natural alkaloid isolated from the stems of Esenbeckia leiocarpa Engl. (Rutaceae). Its primary investigated bioactivity is the inhibition of AChE, which is relevant for Alzheimer's disease research [1] [2] [3].

The table below summarizes the key quantitative data available for this compound:

Property Value / Description
Bioactivity Anticholinesterasic activity (AChE inhibitor) [1]
IC₅₀ (AChE) 2.5 μM (or 2.5 mM in one source; μM value is more consistent with bioactivity) [1] [2]
Reference Compound (Galantamine) IC₅₀ 1.7 μM [1]
Plant Source Stems of Esenbeckia leiocarpa Engl. (Rutaceae) [1] [2]
Molecular Formula C₁₃H₁₅NO [1] [3]
Molecular Weight 201.26 g/mol [1] [3]
CAS Number 22048-97-1 [1] [3]

Experimental Workflow for AChE Inhibition

The discovery of this compound's activity followed a standard bioactivity-guided fractionation approach. The diagram below outlines the key steps in this experimental protocol.

The core experimental protocol is the In vitro AChE Inhibition Assay, typically based on the Ellman's method [2] [4]. Here is a detailed breakdown:

  • Principle: The assay measures the hydrolysis of the substrate acetylcholine by AChE. The reaction produces thiocholine, which reacts with Ellman's reagent (DTNB) to form a yellow-colored product that can be detected colorimetrically at 405-412 nm. An inhibitor reduces the rate of color formation [4].
  • Enzyme Source: The initial studies on this compound used AChE from electric eel (Electrophorus electricus) [2], a common model in early-stage screening. For more translational research, assays can use human recombinant AChE or cell-based systems like the human neuroblastoma SH-SY5Y cell line [4].
  • High-Throughput Screening (HTS): Modern protocols adapt this assay for 1536-well plates. In a typical qHTS format:
    • The enzyme (or cells) is dispensed into plates.
    • Test compounds (in DMSO) are transferred via a pintool station.
    • After an incubation period, the detection solution is added.
    • Absorbance or fluorescence is measured using a plate reader [4].
  • Controls: Positive controls like galantamine or BW284c51 are essential for validating the assay's performance [1] [4].

How to Investigate the Binding Mode Further

Since the crystal structure of this compound bound to AChE is not available, you can consider these research strategies to gain deeper insights:

  • Molecular Docking Studies: Use the known crystal structures of AChE (e.g., from Torpedo californica or Homo sapiens, available in the Protein Data Bank) to perform in silico docking of this compound. This can predict its binding orientation and key interactions with the catalytic site or peripheral anionic site [5] [6].
  • Review Broader Literature: The AChE enzyme has a well-defined active site gorge with sub-sites like the catalytic triad (Ser203, His447, Glu334 in humans) and the peripheral anionic site (PAS) [5]. Knowing which of these sites this compound targets is crucial for understanding its mechanism and potential for multi-target drug design [6].

References

A Framework for Pharmacokinetic Comparison of Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics describes how the body handles a substance, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). The table below outlines the key parameters you would typically compare for a comprehensive alkaloid profile [1] [2].

Pharmacokinetic Phase Key Comparison Parameters Relevant Experimental Data
Absorption Bioavailability, Cmax (Max Concentration), Tmax (Time to Cmax) Plasma concentration-time curves from animal/human studies
Distribution Volume of Distribution (Vd), Plasma Protein Binding, Tissue-specific distribution Data from tissue distribution studies, protein binding assays
Metabolism Major metabolites, enzymes involved (e.g., CYP450 isoforms), metabolic stability (half-life) In vitro liver microsome assays, metabolite identification via LC-MS/MS
Excretion Route (renal, biliary), clearance rate (CL), elimination half-life Mass balance studies in urine and feces

Experimental Protocols for Data Generation

The quantitative data for a comparison guide is typically generated through the following standardized experimental protocols [3]:

  • Sample Preparation: This often begins with sequential maceration extraction using solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate) to isolate the alkaloid of interest from its plant matrix [4]. Further purification can be achieved through techniques like column chromatography [4].
  • Analytical Methods for Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a tandem mass spectrometer (MS/MS) is the gold standard. This method is used to quantify the alkaloid and its metabolites in biological samples like plasma, urine, or tissue homogenates [3]. For example, methods have been validated for alkaloids like vincristine and vinblastine in plasma and urine [3].
  • Pharmacokinetic Profiling: In vivo studies are conducted where the alkaloid is administered to animal models (e.g., rats). Blood samples are collected at predetermined time points, and the plasma concentration of the alkaloid is measured using the established HPLC-MS/MS method. The resulting concentration-time data is then analyzed using non-compartmental methods to calculate the key parameters listed in the table above [3].

How to Visualize a Pharmacokinetic Pathway

Creating a visual pathway helps in intuitively understanding the ADME process of a drug or alkaloid in the body [1]. Below is a DOT script for a general pharmacokinetic pathway that you can adapt. It uses standardized nodes and edges to represent the journey of a compound, incorporating the labeldistance attribute as you requested to ensure clear edge labels [5] [6].

PharmacokineticPathway cluster_adme Systemic Level (Pharmacokinetics) cluster_legend Pathway Legend A Absorption D Distribution A->D Enters Circulation M Metabolism D->M Liver & Tissues TargetTissue Target/Off-Target Tissues D->TargetTissue Binds to Plasma Proteins E Excretion M->E Metabolites Formed InactiveMetabolite Inactive Metabolite M->InactiveMetabolite Enzymatic Conversion Start Start->A Administered Alkaloid ADME Process ADME Process Biological Action Edge Label ADME Process->Biological Action  describes Metabolite/State Metabolite/State

This diagram illustrates the general ADME process that any alkaloid, including Leptomerine, would undergo in the body [1]. The labeldistance=2.5 and labeldistance=3.0 attributes ensure the text on the arrows is placed clearly away from the nodes, enhancing readability [5] [6].

How to Proceed with Your Research

Given the current lack of directly available data on this compound, here are concrete steps you can take to build this comparison:

  • Conduct a Focused Literature Search: Use specialized scientific databases like Scopus, PubMed, and ISI-WOS to search for "this compound" specifically [7]. It is possible that this compound is a synonym or a specific type of alkaloid within a broader class (e.g., isoquinoline alkaloids) [2]. Searching by its known chemical classes or source plant genus (like Haplophyllum) might yield more results [7].
  • Generate New Experimental Data: If the literature search is unsuccessful, the experimental protocols outlined above provide a roadmap for generating the necessary pharmacokinetic data for this compound and other alkaloids in a laboratory setting [3] [4].
  • Leverage In Silico Predictions: As a preliminary screening tool, you can use computational (in silico) methods to predict ADME properties. Tools like SwissADME can provide initial estimates for parameters like bioavailability and drug-likeness, which can be useful for hypothesizing how this compound might compare to other compounds before conducting wet-lab experiments [4].

References

Understanding Selectivity Panels and Key Metrics

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme selectivity panels are critical in early drug discovery to identify compounds that precisely target a specific enzyme while minimizing activity against related off-targets, thereby reducing potential toxicity [1]. In kinase research, for example, this is particularly important due to the high structural similarity across the kinome [2].

When you obtain profiling data for Leptomerine, you can use the following established metrics to quantify its selectivity. The table below summarizes two novel metrics proposed for kinase research, which offer different viewpoints on compound selectivity [2].

Metric Name Calculation / Formula Interpretation & Use Case
Window Score (WS) (\text{pX}{\text{target}} - \text{pX}{\text{most potent off-target}}) (where pX is -log(activity)) Measures the absolute activity gap between the primary target and the most potent off-target. A larger WS indicates a wider safety window, useful for prioritizing leads with a clean safety profile [2].
Ranking Score (RS) ( \frac{\text{Rank of the primary target}}{\text{Total number of targets tested}} ) Assesses the relative potency on the primary target versus all others. An RS close to 1 indicates high selectivity for the primary target, helping to identify tool compounds for pathway analysis [2].

These metrics can be applied to various types of in vitro data, including IC₅₀, Kd, or percentage of inhibition values [2].

Experimental Protocol for a Selectivity Panel

While a specific protocol for this compound is not available, the following workflow, derived from standard practices in the field, outlines the key steps for conducting a robust selectivity assessment. The methodology can be adapted once a specific target enzyme for this compound is identified.

Start Start Selectivity Panel S1 1. Panel Design Select enzyme family members and related off-targets Start->S1 S2 2. Assay Optimization Use DoE for buffer, pH, substrate and enzyme concentrations [3] S1->S2 S3 3. HTS Screening Test compound at single concentration across the full panel [1] S2->S3 S4 4. Dose-Response Analysis Determine IC₅₀ or Kd for hits from initial screen [1] S3->S4 S5 5. Data Analysis Calculate selectivity metrics (WS, RS, S(x)) [2] S4->S5 End Report & Conclusions S5->End

Step-by-Step Protocol Details:

  • Panel Design: Construct a panel that includes enzymes closely related to your primary target (e.g., from the same family or pathway), as well as others known to cause adverse effects when inhibited. This ensures a meaningful assessment of potential off-target activity [1] [2].
  • Assay Optimization: Before high-throughput screening (HTS), optimize the assay conditions for each enzyme in the panel. Employing Design of Experiments (DoE) methodologies, such as fractional factorial design, can significantly speed up this process by systematically evaluating multiple factors like buffer composition, pH, and substrate concentration simultaneously [3].
  • High-Throughput Screening (HTS): Screen this compound against the entire panel. This initial step is typically done at a single concentration to identify "hits" – enzymes whose activity is significantly affected by the compound [1].
  • Dose-Response Studies: For all hits identified in the HTS stage, perform full dose-response experiments. This will generate IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are essential for calculating the potency and the selectivity metrics like WS and RS [1] [2].
  • Data Analysis and Selectivity Assessment: Analyze the dose-response data using the metrics outlined above. The following diagram illustrates how the raw data is transformed into a selectivity profile, providing a visual and quantitative summary of this compound's specificity.

RawData Raw Potency Data (IC₅₀, Kd, % Inhibition) A1 Calculate pX values (pIC₅₀, pKd) RawData->A1 A2 Apply Selectivity Metrics Window Score (WS) Ranking Score (RS) A1->A2 A3 Generate Selectivity Profile & Visualization A2->A3 Result Comprehensive Selectivity Assessment A3->Result

How to Proceed with this compound Research

Given the absence of direct data, I suggest the following steps to advance your project:

  • Verify the Compound Name: "this compound" may be a less common or alternative name. Cross-referencing chemical databases using its structure, InChI key, or systematic name might yield more results under a different identifier [2].
  • Explore Related Alkaloids: The search results indicate that "this compound" might be an isoquinoline alkaloid [4]. Research on structurally similar compounds (e.g., other protoberberine or protopine alkaloids) could provide valuable insights and a methodological framework for your own experiments.
  • Consult Specialized Databases: Look for this compound in specialized biochemical and pharmacological databases that host kinase or enzyme profiling data, such as those referenced in the published datasets from Davis et al. and Anastassiadis et al. [2].

References

The Framework for Validating a Drug's Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Validating a drug's mechanism of action is a multi-step process that moves from initial identification to confirmation of the target's role in the disease. The table below outlines the core strategies and key techniques involved.

Strategy Description Key Techniques
Target Deconvolution [1] Beginning with a drug that shows efficacy and working backward to identify its biological target. Affinity chromatography, Expression cloning, Protein microarrays [1].
Target Discovery [1] Starting with a known biological target implicated in a disease and screening for compounds that modulate it. DNA microarrays, Systems biology, Study of existing drugs [1].
Target Validation [1] Demonstrating the functional role of the identified target in the disease phenotype. siRNA/RNAi to knock down gene expression [1] [2], introducing mutations to the target protein [1].

Detailed Experimental Protocols for Target Validation

Once a target is identified, rigorous experiments are needed to confirm that the drug's therapeutic effect is indeed due to its interaction with that target.

1. Using siRNA for Functional Validation Small interfering RNA (siRNA) is a widely used tool to mimic the effect of a drug by selectively reducing the production of a specific target protein [1].

  • Workflow:
    • Design siRNA: Synthesize siRNA sequences complementary to the mRNA of the putative drug target.
    • Deliver siRNA: Transfert the siRNA into disease-relevant cell models (e.g., primary cells, immortalized cell lines, or patient-derived cells).
    • Measure Knockdown Efficiency: Use quantitative PCR (qPCR) to confirm reduced mRNA levels and Western blotting to confirm reduced protein levels.
    • Assess Phenotypic Effect: Perform functional assays to see if reducing the target protein reproduces the therapeutic effect of the drug (e.g., inhibited cell proliferation, induced apoptosis, or altered signaling pathways) [1].
  • Advantages & Disadvantages [1]:
    • Advantages: Allows investigation of target function without a drug molecule; can be more specific than a gene knockout.
    • Disadvantages: Knocking down a gene is not the same as inhibiting a protein's function with a drug; it may have off-target effects; achieving efficient delivery can be challenging.

2. Key Steps for Comprehensive Validation A robust validation process involves the following steps to build a chain of evidence [1]:

  • Step 1: Reproducibility: Confirm initial findings by repeating the experiment.
  • Step 2: Modulate Drug-Target Interaction: Show that the drug's effect changes predictably when its structure is altered (e.g., through a structure-activity relationship, or SAR).
  • Step 3: Vary the Biological Context: Demonstrate that the drug's effect changes when tested in different cell or tissue types.
  • Step 4: Mutate the Target: Introduce mutations into the binding site of the target protein; this should significantly reduce or abolish the drug's activity, providing strong evidence for a specific interaction [1].

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow and decision points in the target identification and validation process, integrating the strategies and methods described above.

G Drug Target ID & Validation Workflow Start Drug Discovery Starting Point Phenotypic Phenotypic Screening (Observe drug effect in cells/tissues) Start->Phenotypic TargetBased Target-Based Screening (Known disease target) Start->TargetBased TargetDeconvolution Target Deconvolution Phenotypic->TargetDeconvolution LeadDiscovery Lead Discovery & Optimization TargetBased->LeadDiscovery ID_Method1 Affinity Chromatography Expression Cloning Protein Microarrays TargetDeconvolution->ID_Method1 ID_Method2 Crystallography Computational Modeling Genomics LeadDiscovery->ID_Method2 CandidateTarget Candidate Drug Target Identified ID_Method1->CandidateTarget ID_Method2->CandidateTarget Validation Target Validation CandidateTarget->Validation Val_Method1 siRNA/RNAi Knockdown Validation->Val_Method1 Val_Method2 Target Protein Mutagenesis Validation->Val_Method2 Val_Method3 SAR & Context Variation Validation->Val_Method3 ConfirmedTarget Validated Drug Target Val_Method1->ConfirmedTarget Val_Method2->ConfirmedTarget Val_Method3->ConfirmedTarget

A Case Study: Validating Leptin-D2R Interaction

To make these principles concrete, consider a published study that validated the interaction between the hormone Leptin and the Dopamine D2 Receptor (D2R) in the control of energy homeostasis [3]. The researchers used a combination of the methods described above:

  • Genetic Models: They used D2R knock-out mice (D2R-/-), which showed a lean phenotype with reduced food intake and increased energy expenditure [3].
  • Pharmacological Modulation: They administered a D2R agonist (quinpirole) and antagonist (haloperidol) to wild-type mice. The agonist suppressed leptin's effect, while the antagonist could modulate it, demonstrating a drug-target interaction [3].
  • Signaling Pathway Analysis: Using immunofluorescence, they showed that leptin injection induced increased phosphorylation of the STAT3 protein in hypothalamic neurons expressing D2Rs. The D2R agonist suppressed this leptin-induced STAT3 phosphorylation, providing a molecular mechanism for the interaction [3].

This multi-faceted approach, using both genetic and pharmacological tools to probe the relationship, is a hallmark of strong mechanistic validation.

How to Proceed with Leptomerine Research

Given the lack of specific data on this compound, I suggest the following steps:

  • Verify the Compound Name: Double-check the spelling and nomenclature of "this compound." It is possible the compound is known by a different systematic name (IUPAC) or a code (e.g., from a pharmaceutical company).
  • Explore Broader Databases: Search specialized chemical and pharmacological databases like PubChem, ChEMBL, or DrugBank using the compound's structure (if known) or alternative identifiers.
  • Consult the Scientific Literature: Perform a comprehensive search on platforms like PubMed and Google Scholar using all possible name variations.

References

×

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

201.115364102 Da

Monoisotopic Mass

201.115364102 Da

Heavy Atom Count

15

Dates

Last modified: 04-14-2024

Explore Compound Types